Product packaging for MM 47755(Cat. No.:CAS No. 117620-87-8)

MM 47755

Cat. No.: B1677347
CAS No.: 117620-87-8
M. Wt: 336.3 g/mol
InChI Key: XZLGWJORNHETKI-UHFFFAOYSA-N
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Description

(-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione has been reported in Streptomyces tsusimaensis and Streptomyces with data available.
from streptomycete isolated from soil;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B1677347 MM 47755 CAS No. 117620-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLGWJORNHETKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922473
Record name 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117620-87-8
Record name MM 47755
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of MM-47755

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the mechanism of action of MM-47755 for researchers, scientists, and drug development professionals.

Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics. Isolated from Streptomyces species, this polyketide natural product exhibits a characteristic benz[a]anthracene tetracyclic core. Angucyclinones are a broad family of bioactive compounds with a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties. While direct and extensive research on the specific mechanism of action of MM-47755 is limited in publicly available literature, a comprehensive understanding can be constructed by examining its known biological activities and drawing parallels with the well-studied mechanisms of closely related angucyclinone antibiotics such as jadomycin, landomycin, and urdamycin.

This technical guide synthesizes the available data to present a likely mechanism of action for MM-47755, focusing on its antibacterial and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

Antibacterial Activity

MM-47755 has demonstrated inhibitory activity against a range of Gram-positive bacteria. The primary antibacterial mechanism for many antibiotics involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. While the precise target for MM-47755 has not been definitively identified, the activity of related compounds suggests potential interference with DNA replication or transcription.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of MM-47755 has been quantified through Minimum Inhibitory Concentration (MIC) assays against several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith12.5
Staphylococcus aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5

Table 1: Minimum Inhibitory Concentrations (MIC) of MM-47755 against various bacterial strains. This data demonstrates the potency of MM-47755 against both antibiotic-sensitive and multi-resistant strains of Staphylococcus aureus, as well as other Gram-positive bacteria.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of MM-47755 Dilutions: A stock solution of MM-47755 in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted MM-47755 is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of MM-47755 at which there is no visible growth of the bacteria.

Cytotoxic (Anticancer) Activity

Many angucyclinone antibiotics exhibit potent cytotoxicity against various cancer cell lines. The proposed mechanisms for these effects are often multifactorial, involving the induction of DNA damage, inhibition of key cellular enzymes, and the generation of reactive oxygen species (ROS).

Inhibition of Type II Topoisomerases

A primary mechanism of action for several well-studied angucyclinones, such as jadomycin, is the inhibition of type II topoisomerases (e.g., topoisomerase IIα and IIβ)[1][2][3]. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting or "poisoning" these enzymes, angucyclinones can lead to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis[1][3].

Given the structural similarity of MM-47755 to these compounds, it is highly probable that it also functions as a topoisomerase II inhibitor.

Topoisomerase_II_Inhibition MM47755 MM-47755 TopoisomeraseII Topoisomerase II MM47755->TopoisomeraseII Inhibits DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication Relieves supercoiling DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB Stabilizes cleavage complex CellCycleArrest Cell Cycle Arrest DNA_DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed mechanism of MM-47755 via Topoisomerase II inhibition.
Induction of Oxidative Stress

The cytotoxicity of some angucyclinones is also linked to their ability to generate reactive oxygen species (ROS). For instance, jadomycins have been shown to induce ROS in a copper-dependent manner, contributing to their anticancer effects[4]. Landomycin E also leads to the generation of intracellular oxidative stress, resulting in mitochondrial damage and apoptosis[5]. The quinone moiety present in the structure of MM-47755 is a common feature of molecules capable of redox cycling, a process that can lead to the production of superoxide radicals and other ROS.

Oxidative_Stress_Pathway MM47755 MM-47755 Semiquinone Semiquinone Radical MM47755->Semiquinone Reduction by Cellular_Reductases Cellular Reductases Cellular_Reductases->Semiquinone Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide Reacts with O₂ Oxygen O₂ Oxygen->Superoxide ROS Other ROS Superoxide->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

Proposed pathway for MM-47755-induced oxidative stress.
Inhibition of the mTOR Signaling Pathway

Recent studies on urdamycin E, another angucyclinone, have revealed its ability to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway[6][7]. Urdamycin E was found to inactivate both mTORC1 and mTORC2 complexes, leading to the induction of apoptosis and autophagy in cancer cells[6]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. This presents another potential, though less universally established for angucyclinones, mechanism of action for MM-47755.

mTOR_Inhibition_Pathway MM47755 MM-47755 mTORC1 mTORC1 MM47755->mTORC1 Inhibits mTORC2 mTORC2 MM47755->mTORC2 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Autophagy Autophagy mTORC1->Autophagy Akt_Activation Akt Activation mTORC2->Akt_Activation Promotes mTORC2->Apoptosis Cell_Survival Cell Survival Akt_Activation->Cell_Survival Promotes

References

The Discovery and Biosynthesis of MM 47755: An Angucycline Antibiotic from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides produced by Streptomyces species. First reported in the late 1980s, this compound exhibits notable antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of this compound. It includes a summary of its physicochemical properties and biological activity, outlines generalized experimental protocols for the fermentation of the producing Streptomyces strains and the isolation of angucycline antibiotics, and presents a putative biosynthetic pathway based on the established understanding of angucycline biosynthesis. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

Introduction

The genus Streptomyces is a prolific source of clinically significant antibiotics.[1] These Gram-positive, filamentous bacteria are responsible for producing a vast array of secondary metabolites with diverse biological activities.[2][3] Among these are the angucyclines, the largest group of type II polyketide-derived natural products, characterized by their distinctive benz[a]anthracene core structure.[4]

This compound is a notable member of the angucycline family, first described in scientific literature in 1989.[5] It is structurally identified as (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trione. This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains of Staphylococcus aureus.

This whitepaper details the discovery of this compound from a Streptomyces species, its physicochemical characteristics, and its biological activities. Furthermore, it provides an in-depth look at the generalized methodologies for its production and isolation and illustrates its putative biosynthetic pathway.

Physicochemical Properties and Biological Activity of this compound

This compound is a yellow solid that is soluble in DMSO, methanol, and acetone. Its identity is typically confirmed through 1H-NMR and optical rotation. The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₀H₁₆O₅
Molecular Weight336.3 g/mol
CAS Number117620-87-8
AppearanceYellow Solid
Synonyms8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin

Table 1: Physicochemical Properties of this compound

This compound has reported antibacterial and antifungal activities. Its minimum inhibitory concentrations (MICs) against several bacterial strains are presented in the following table.

OrganismMIC (µg/mL)
Staphylococcus aureus Smith12.5
Staphylococcus aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5

Table 2: Antibacterial Activity of this compound

Discovery and Origin

This compound was first reported by Gilpin et al. in 1989 as a new benz[a]anthracene antibiotic isolated from a Streptomyces species.[5] The producing organism was obtained from a soil sample. The discovery was part of a screening program aimed at identifying novel antibacterial agents from natural sources. The initial characterization of this compound involved techniques such as thin-layer chromatography and magnetic resonance spectroscopy to elucidate its structure.[5]

Experimental Protocols

While the specific details from the original discovery papers are not fully available, this section outlines generalized and representative experimental protocols for the fermentation of Streptomyces species to produce angucycline antibiotics and the subsequent isolation and purification of these compounds.

Fermentation of the Producing Streptomyces Strain

The production of angucyclines like this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The optimization of fermentation conditions is critical for maximizing the yield of the desired secondary metabolite.

4.1.1 Culture Media and Conditions

A variety of media can be used for the cultivation of Streptomyces and the production of antibiotics. A typical production medium might consist of a carbon source (e.g., glucose, starch, glycerol), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts. The pH of the medium is generally maintained between 6.0 and 8.0. Fermentation is carried out in shake flasks or bioreactors at a temperature between 28°C and 30°C for a period of 7 to 14 days with continuous agitation to ensure adequate aeration.[6][7]

4.1.2 Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage cluster_Harvest Harvesting cluster_Separation Separation Spore_Stock Spore Stock of Streptomyces sp. Seed_Culture Seed Culture Spore_Stock->Seed_Culture Inoculation Fermenter Production Fermenter Seed_Culture->Fermenter Inoculation Harvest Harvested Broth Fermenter->Harvest After 7-14 days Mycelium Mycelial Cake Harvest->Mycelium Centrifugation/ Filtration Supernatant Culture Supernatant Harvest->Supernatant

Caption: A generalized workflow for the fermentation of Streptomyces to produce antibiotics.

Isolation and Purification of this compound

The isolation and purification of angucycline antibiotics from the fermentation broth is a multi-step process involving extraction and chromatography.

4.2.1 Extraction

Following fermentation, the culture broth is separated into the mycelial cake and the supernatant by centrifugation or filtration. The bioactive compound, this compound, can be present in both the mycelium and the supernatant. The mycelium is typically extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The organic extracts are then combined and concentrated under reduced pressure.

4.2.2 Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound. This often involves:

  • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on polarity.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile and water as the mobile phase.

Purification_Workflow Crude_Extract Crude Organic Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Initial Separation Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Fractionation HPLC Reversed-Phase HPLC Sephadex->HPLC Further Purification Pure_MM47755 Pure this compound HPLC->Pure_MM47755 Final Polishing

Caption: A typical workflow for the isolation and purification of angucycline antibiotics.

Biosynthesis of this compound

This compound belongs to the angucycline class of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[8] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.

The biosynthesis of this compound is proposed to start with a starter unit, likely acetyl-CoA, followed by the addition of nine malonyl-CoA extender units to form a decaketide. This polyketide chain is then folded and cyclized to form the characteristic angular tetracyclic benz[a]anthracene skeleton. Subsequent tailoring reactions, including hydroxylations, dehydrations, and O-methylation, lead to the final structure of this compound.

Biosynthetic_Pathway Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA 9 x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Linear Decaketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Angucycline_Core Angucycline Core Structure Cyclization->Angucycline_Core Tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, etc.) Angucycline_Core->Tailoring MM47755 This compound Tailoring->MM47755

Caption: A putative biosynthetic pathway for this compound.

Conclusion

This compound is a significant member of the angucycline family of antibiotics with promising antibacterial activity. Its discovery from a Streptomyces species highlights the continued importance of these microorganisms as a source of novel bioactive compounds. While the specific details of its original discovery and production are not widely available, generalized protocols for the fermentation of Streptomyces and the isolation of angucyclines provide a solid framework for its production and further study. The elucidation of its biosynthetic pathway, rooted in the well-understood mechanisms of type II polyketide synthesis, opens avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource for researchers aiming to explore the potential of this compound and other angucycline antibiotics in the ongoing search for new antimicrobial agents.

References

6-Deoxy-8-O-methylrabelomycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-8-O-methylrabelomycin is a naturally occurring anthraquinone that has garnered interest within the scientific community for its notable antiparasitic and antibiotic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent.

Chemical Structure and Physicochemical Properties

6-Deoxy-8-O-methylrabelomycin belongs to the angucycline group of antibiotics and possesses a tetracyclic benz[a]anthracene skeleton. Its chemical identity and core properties are summarized in the tables below.

Table 1: Chemical Identifiers for 6-Deoxy-8-O-methylrabelomycin
IdentifierValue
IUPAC Name (3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[1]
Synonyms (-)-8-O-Methyltetrangomycin, MM 47755[2][3]
CAS Number 117620-87-8[2][3]
Molecular Formula C₂₀H₁₆O₅[2][3]
Canonical SMILES CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O[1]
InChI InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1[1][2]
InChI Key XZLGWJORNHETKI-HXUWFJFHSA-N[1][2]
Table 2: Physicochemical Properties of 6-Deoxy-8-O-methylrabelomycin
PropertyValueSource
Molecular Weight 336.34 g/mol [1][2]
Appearance Yellow Acicular Crystalline Solid[1][2]
Melting Point 171-173°C[1]
Solubility Acetonitrile: 0.1-1 mg/mL (Slightly soluble), Methanol: 0.1-1 mg/mL (Slightly soluble)[2]
Natural Sources Pseudonocardia sp., Streptomyces tsusimaensis M131038F7, Streptomyces sp. Gö 40/14[1][2][3][]

Biological Activity

6-Deoxy-8-O-methylrabelomycin has demonstrated a range of biological activities, primarily as an antiparasitic and antibacterial agent. It is active against the malaria parasite Plasmodium berghei and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable property is its ability to inhibit the production of staphyloxanthin, a virulence factor in S. aureus.

Table 3: Summary of Biological Activity
Target Organism/ProcessActivity MetricValueReference
Plasmodium bergheiIC₅₀18.5 µM[2][3]
Bacillus subtilisMIC25 µg/mL[2][3]
Methicillin-resistant S. aureus (MRSA)IC₅₀48 µg/mL[2][3]
MRSA Staphyloxanthin ProductionIC₅₀6 µg/mL[2][3]
HepG2 cells (Cellular Toxicity)IC₅₀>100 µM[2][3]

Putative Mechanisms of Action

While specific signaling pathways for 6-Deoxy-8-O-methylrabelomycin have not been fully elucidated, its mechanism of action can be inferred from its chemical class.

  • Antimalarial Activity : As a quinone-containing compound, it is thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[2][5] During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into non-toxic hemozoin. Quinones can inhibit this polymerization, leading to a buildup of toxic heme and parasite death.[5][6]

  • Antibacterial Activity : As an anthracycline, its antibacterial effects likely stem from its ability to intercalate into bacterial DNA and inhibit topoisomerase II.[7][8] This interference with DNA metabolism and RNA production ultimately leads to bacterial cell death.[7][9]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of 6-Deoxy-8-O-methylrabelomycin.

General Experimental Workflow

The overall process for investigating 6-Deoxy-8-O-methylrabelomycin, from its natural source to the evaluation of its biological properties, is depicted in the following workflow diagram.

experimental_workflow Experimental Workflow for 6-Deoxy-8-O-methylrabelomycin Investigation cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_activity Biological Activity Assessment Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography 3. Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography HPLC 4. Preparative HPLC Chromatography->HPLC Pure_Compound Pure 6-Deoxy-8-O- methylrabelomycin HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR FTIR FTIR Spectroscopy Pure_Compound->FTIR Antimalarial Antimalarial Assay (Plasmodium berghei) Pure_Compound->Antimalarial Antibacterial Antibacterial Assays (B. subtilis, MRSA) Pure_Compound->Antibacterial Staphyloxanthin Staphyloxanthin Inhibition Assay Pure_Compound->Staphyloxanthin Toxicity Cytotoxicity Assay (e.g., HepG2 cells) Pure_Compound->Toxicity Structure Chemical Structure Confirmed MS->Structure NMR->Structure FTIR->Structure Results Biological Activity Profile Antimalarial->Results Antibacterial->Results Staphyloxanthin->Results Toxicity->Results

Caption: Workflow from isolation to biological characterization.

Protocol 1: Isolation and Purification of Anthraquinones from Streptomyces

This is a generalized protocol for the isolation of anthraquinones from Streptomyces, which can be adapted for 6-Deoxy-8-O-methylrabelomycin.

  • Fermentation : Inoculate a suitable liquid medium (e.g., M2+ medium) with a spore suspension of the Streptomyces strain. Incubate in a shaker at 28-30°C for 7-10 days.[10][11]

  • Extraction : Separate the culture broth from the mycelium by centrifugation or filtration. Extract the supernatant multiple times with an equal volume of ethyl acetate. The mycelium can be extracted separately with acetone.[11]

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation : Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as a mixture of dichloromethane and methanol, starting with a non-polar mixture and gradually increasing the polarity.[12]

  • Purification : Further purify the active fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to yield the pure compound.[12]

Protocol 2: Structural Elucidation

The structure of the isolated compound can be determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : Obtain the high-resolution mass spectrum to determine the molecular formula.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the connectivity of atoms and the overall structure.[1][14]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : Obtain IR spectra to identify functional groups and UV-Vis spectra to analyze the chromophore system, which is characteristic of anthraquinones.[15]

Protocol 3: In Vitro Antimalarial Activity Assay (Plasmodium berghei)

The following is a protocol for determining the 50% inhibitory concentration (IC₅₀) against the blood stages of P. berghei.

  • Parasite Culture : Culture P. berghei (e.g., luciferase-expressing strains for easier quantification) in vitro in red blood cells.[2]

  • Drug Preparation : Prepare stock solutions of 6-Deoxy-8-O-methylrabelomycin in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup : In a 96-well plate, add the parasite culture to wells containing the different concentrations of the compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation : Incubate the plates for a duration that allows for parasite maturation (e.g., 22-24 hours) under appropriate conditions (36.5-37°C, low oxygen).[7]

  • Quantification of Parasite Growth : Measure parasite growth. This can be done by:

    • Microscopy : Staining with Giemsa and counting parasitemia.

    • Lactate Dehydrogenase (pLDH) Assay : An ELISA-based method to quantify parasite-specific LDH.[7]

    • Bioluminescence Assay : For luciferase-expressing parasites, measure luminescence after adding a substrate like luciferin.[2]

  • Data Analysis : Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 4: Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) against bacteria like B. subtilis and MRSA can be determined using the broth microdilution method.

  • Bacterial Culture : Grow the bacterial strains in a suitable broth (e.g., Tryptic Soy Broth - TSB) to the mid-logarithmic phase.

  • Drug and Inoculum Preparation : Prepare serial dilutions of 6-Deoxy-8-O-methylrabelomycin in broth in a 96-well plate. Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to the wells.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Staphyloxanthin Inhibition Assay

This protocol measures the inhibition of the golden carotenoid pigment, staphyloxanthin, in S. aureus.

  • Culture Conditions : Grow MRSA in TSB in the presence of sub-inhibitory concentrations of 6-Deoxy-8-O-methylrabelomycin for 24-48 hours with shaking.

  • Pigment Extraction : Centrifuge the bacterial cultures to pellet the cells. Wash the pellets with PBS and then extract the pigment by resuspending the cells in methanol and incubating.

  • Quantification : Centrifuge to remove cell debris and measure the absorbance of the methanolic extract at 450 nm.

  • Data Analysis : Calculate the percentage of pigment inhibition compared to an untreated control culture. Determine the IC₅₀ for staphyloxanthin inhibition using a dose-response curve.

Conclusion

6-Deoxy-8-O-methylrabelomycin is a promising natural product with significant antiparasitic and antibacterial activities. Its ability to inhibit a key virulence factor in MRSA makes it a particularly interesting candidate for further drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore its therapeutic potential and to further investigate its mechanisms of action.

References

An In-depth Technical Guide to the Physicochemical Characteristics of MM 47755 (CAS 117620-87-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of MM 47755, an angucyclinone antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Physicochemical Data

This compound, also known by its synonyms 6-Deoxy-8-O-methylrabelomycin and (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trione, is a naturally occurring antibiotic isolated from Streptomyces species.[1] It belongs to the angucyclinone class of aromatic polyketides, which are known for their antibacterial and antifungal activities.[1][2]

The following tables summarize the available quantitative and qualitative physicochemical data for this compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
CAS Number 117620-87-8[1][2]
Molecular Formula C₂₀H₁₆O₅[1]
Molecular Weight 336.3 g/mol [1][2]
Appearance Yellow solid[1][2]
Purity ≥98% (by HPLC)[1]
Source Isolated from Streptomyces sp. Gö 40/14[1]

Table 2: Solubility and Stability of this compound

PropertyDescriptionSource
Solubility Soluble in DMSO, methanol, or acetone.[1]
Storage (Solid) Stable for at least 1 year when stored at -20°C.[1]
Storage (Solution) Prepare and use solutions on the same day if possible. Store solutions at -20°C for up to one month. Protect from light when in solution.[1][2]
Shipping Stable for ambient temperature shipping.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A standard method for assessing the purity of a compound like this compound.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: The UV-Vis detector would be set to a wavelength where this compound has maximum absorbance, likely determined by a preliminary UV-Vis spectrum.

  • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Procedure: A small amount of this compound is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, showing chemical shifts, integration, and coupling patterns of the protons, which allows for the assignment of the molecular structure.

Optical Rotation for Stereochemistry Determination

As this compound is a chiral molecule, its optical rotation is a key characteristic.

  • Instrumentation: A polarimeter.

  • Solvent: A suitable solvent in which the compound is soluble and does not interfere with the measurement (e.g., methanol or chloroform).

  • Procedure: A solution of this compound of a known concentration is prepared and placed in the polarimeter cell. The angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated.

Biological Activity and Potential Signaling Pathway

This compound exhibits antibacterial and antifungal properties.[1][2] While the specific molecular mechanism of action for this compound has not been detailed, research on other angucyclinone antibiotics suggests a potential role as signaling molecules in bacteria, particularly in Streptomyces.

At sub-inhibitory concentrations, some angucyclines have been shown to interact with the "pseudo" gamma-butyrolactone (GBL) receptor, ScbR2. This interaction can relieve the repression of genes involved in antibiotic production and morphological differentiation in Streptomyces coelicolor. This suggests a complex regulatory role for this class of molecules beyond simple growth inhibition.

The following diagram illustrates a generalized signaling pathway for angucyclinones in Streptomyces, which may be relevant for understanding the potential mechanism of this compound.

Angucyclinone_Signaling_Pathway Generalized Angucyclinone Signaling Pathway in Streptomyces cluster_extracellular Extracellular cluster_cell Bacterial Cell Angucyclinone Angucyclinone ScbR2_Inactive ScbR2 (Inactive) Angucyclinone->ScbR2_Inactive Binds to ScbR2_Active ScbR2 (Active) ScbR2_Inactive->ScbR2_Active Conformational Change Promoter_Region Target Gene Promoter ScbR2_Active->Promoter_Region Dissociates from Gene_Expression Gene Expression Promoter_Region->Gene_Expression Initiates Cellular_Response Antibiotic Production & Morphological Differentiation Gene_Expression->Cellular_Response Leads to

References

The MM 47755 Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an antibiotic belonging to the angucycline family of natural products.[1][2][3][4][5][6] These aromatic polyketides are produced by various species of Streptomyces and are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[3][4][7] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing on the established knowledge of angucycline biosynthesis in Streptomyces. While a dedicated biosynthetic gene cluster for this compound has not yet been fully characterized, significant insights can be gleaned from the study of closely related angucyclines.

Core Biosynthetic Pathway: A Type II Polyketide Synthase System

The biosynthesis of the angucycline core is initiated by a type II polyketide synthase (PKS) system.[] This enzymatic machinery is responsible for the assembly of the characteristic benz[a]anthracene carbon skeleton from simple acyl-CoA precursors. The process involves a series of decarboxylative condensation reactions, followed by cyclization and aromatization events.

The key components of the type II PKS system for angucycline biosynthesis include:

  • Minimal PKS: Comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor or CLF), and an acyl carrier protein (ACP). This complex is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA.

  • Aromatases and Cyclases: These enzymes guide the proper folding and cyclization of the nascent polyketide chain, leading to the formation of the angular tetracyclic ring system.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the formation of a common angucycline precursor, which then undergoes a series of tailoring reactions. Recent studies have identified 8-O-methyltetrangomycin as a key intermediate in the biosynthesis of other complex angucyclines, suggesting its central position in the metabolic grid of this compound class.

The proposed biosynthetic steps are as follows:

  • Polyketide Chain Assembly: The minimal PKS catalyzes the formation of a decaketide intermediate from one molecule of acetyl-CoA and nine molecules of malonyl-CoA.

  • Cyclization and Aromatization: A series of enzyme-catalyzed cyclizations and aromatizations lead to the formation of the initial tetracyclic angucyclinone scaffold.

  • Hydroxylation and Methylation: The angucyclinone core undergoes several post-PKS modifications, including hydroxylations and a key O-methylation step at the C-8 position to yield 8-O-methyltetrangomycin (this compound). The timing and order of these tailoring steps can vary among different angucycline pathways.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited in the public domain, the following table summarizes the antibacterial activity of this compound against various bacterial strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus Smith12.5
Staphylococcus aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria. Data sourced from MedchemExpress.[1]

Experimental Protocols

The characterization of angucycline biosynthetic pathways typically involves a combination of genetic and biochemical techniques. Below are generalized methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To identify the biosynthetic gene cluster and elucidate the function of individual genes.

Methodology:

  • Gene Inactivation: A target gene within the putative biosynthetic cluster is inactivated in the producing Streptomyces strain via homologous recombination, often replacing it with an antibiotic resistance cassette.

  • Phenotypic Analysis: The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The disappearance of the target compound and the potential accumulation of biosynthetic intermediates in the mutant strain provide evidence for the gene's function.

  • Heterologous Expression: The entire biosynthetic gene cluster or subsets of genes are cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of the natural product in the heterologous host confirms the identity of the gene cluster.

Biochemical Characterization of Enzymes

Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

Methodology:

  • Gene Cloning and Protein Expression: The gene encoding the enzyme of interest is cloned into an expression vector, often with a tag for purification (e.g., His-tag), and expressed in a suitable host like E. coli.

  • Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography.

  • Enzyme Assays: The purified enzyme is incubated with its putative substrate(s), and the reaction products are analyzed by HPLC, MS, or spectrophotometry to determine the enzyme's catalytic activity.

Visualizations

Proposed Biosynthetic Pathway of this compound

MM47755_Biosynthesis cluster_PKS Type II Polyketide Synthase cluster_Tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Minimal PKS Minimal PKS Acetyl-CoA->Minimal PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal PKS Decaketide Intermediate Decaketide Intermediate Minimal PKS->Decaketide Intermediate Angucyclinone Core Angucyclinone Core Decaketide Intermediate->Angucyclinone Core Cyclases/Aromatases Hydroxylation Hydroxylation Angucyclinone Core->Hydroxylation O-Methylation O-Methylation Hydroxylation->O-Methylation This compound This compound O-Methylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

Gene_Cluster_Workflow Genome Sequencing Genome Sequencing Bioinformatic Analysis Bioinformatic Analysis Genome Sequencing->Bioinformatic Analysis Putative BGC Identification Putative BGC Identification Bioinformatic Analysis->Putative BGC Identification Gene Knockout Gene Knockout Putative BGC Identification->Gene Knockout Heterologous Expression Heterologous Expression Putative BGC Identification->Heterologous Expression Metabolite Analysis (HPLC, MS) Metabolite Analysis (HPLC, MS) Gene Knockout->Metabolite Analysis (HPLC, MS) Phenotype Confirmation Phenotype Confirmation Metabolite Analysis (HPLC, MS)->Phenotype Confirmation Compound Production Compound Production Heterologous Expression->Compound Production

Caption: Workflow for identifying a biosynthetic gene cluster.

Conclusion

The biosynthesis of this compound in Streptomyces provides a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While the precise genetic and enzymatic details of its pathway are still being fully elucidated, the foundational knowledge of angucycline biosynthesis offers a robust framework for future research. Further investigation into the specific tailoring enzymes involved in the formation of this compound will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel angucycline derivatives with improved therapeutic properties.

References

In Vitro Antifungal Activity of MM 47755: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755, also known by its chemical names 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics. Isolated from Streptomyces species, this compound has demonstrated a spectrum of biological activities, including antibacterial and antifungal properties. This technical guide synthesizes the available scientific literature on the in vitro antifungal activity of this compound, providing a resource for researchers and professionals in drug development.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₀H₁₆O₅
Molecular Weight 336.34 g/mol
Appearance Yellow solid
Class Angucyclinone Antibiotic

Antifungal Activity

Published research indicates that this compound possesses antifungal properties. However, a comprehensive profile of its in vitro activity against a wide range of fungal species, including specific Minimum Inhibitory Concentration (MIC) values, is not extensively detailed in publicly accessible literature. One study noted weak activity of 6-Deoxy-8-D-methylrabelomycin against Candida albicans, a common human fungal pathogen. Further rigorous investigation is required to fully characterize its antifungal spectrum and potency.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data (i.e., MIC values) for the in vitro antifungal activity of this compound against a panel of fungal species. The data presented below is for its antibacterial activity and is included for contextual understanding of its antimicrobial profile.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusSmith12.5
Staphylococcus aureusMS9610 (multi-resistant)12.5
Micrococcus luteusPCI 100125
Bacillus subtilisNRRLB-55812.5

Experimental Protocols

Detailed experimental protocols for determining the in vitro antifungal activity of this compound are not explicitly described in the available literature. However, standard methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate for evaluating this compound. A generalized protocol based on these standards is provided below.

Broth Microdilution Method (Generalized)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • A suspension of the fungal colonies is prepared in sterile saline or water.
  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
  • The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.
  • Control wells are included: a growth control (inoculum without the compound) and a sterility control (broth medium only).
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro antifungal screening and evaluation of a compound like this compound.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Compound This compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound->Serial_Dilution Fungal_Culture Fungal Culture Inoculation Inoculation with Fungal Suspension Fungal_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis

Caption: Generalized workflow for in vitro antifungal susceptibility testing.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against fungal pathogens has not been elucidated in the reviewed literature. For angucyclinone antibiotics in general, their mode of action can vary, but often involves interactions with cellular macromolecules. Further research is necessary to determine the specific fungal targets and any affected signaling pathways.

A logical workflow for investigating the mechanism of action is proposed below.

Mechanism_of_Action_Investigation cluster_initial Initial Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Antifungal_Activity Confirmed Antifungal Activity Cell_Wall_Inhibition Cell Wall Synthesis Inhibition? Antifungal_Activity->Cell_Wall_Inhibition Membrane_Disruption Membrane Integrity Disruption? Antifungal_Activity->Membrane_Disruption Nucleic_Acid_Synthesis Nucleic Acid Synthesis Inhibition? Antifungal_Activity->Nucleic_Acid_Synthesis Protein_Synthesis Protein Synthesis Inhibition? Antifungal_Activity->Protein_Synthesis Cell_Wall_Assays Cell Wall Staining / Protoplast Formation Cell_Wall_Inhibition->Cell_Wall_Assays Membrane_Permeability_Assays Membrane Permeability Assays Membrane_Disruption->Membrane_Permeability_Assays Macromolecule_Synthesis_Assays Radiolabeled Precursor Incorporation Nucleic_Acid_Synthesis->Macromolecule_Synthesis_Assays Protein_Synthesis->Macromolecule_Synthesis_Assays Elucidated_Mechanism Elucidated Mechanism of Action Cell_Wall_Assays->Elucidated_Mechanism Membrane_Permeability_Assays->Elucidated_Mechanism Macromolecule_Synthesis_Assays->Elucidated_Mechanism Transcriptomics_Proteomics Transcriptomic/Proteomic Analysis Transcriptomics_Proteomics->Elucidated_Mechanism

Caption: A proposed workflow for elucidating the antifungal mechanism of action.

Conclusion

This compound is a promising antibiotic with documented antibacterial and suggested antifungal activities. However, a significant gap exists in the scientific literature regarding its in vitro antifungal potency and spectrum. To fully assess its potential as an antifungal agent, further research is critically needed to:

  • Determine the Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant and phytopathogenic fungi.

  • Elucidate its specific mechanism of action against fungal cells.

  • Investigate its effects on key fungal signaling pathways.

Such studies will be invaluable for the drug development community in evaluating the therapeutic potential of this compound and its derivatives.

MM 47755: A Technical Guide to its Antibacterial Effects on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755 is a potent antibiotic belonging to the angucyclinone class, characterized by a benz[a]anthracene core structure. Isolated from Streptomyces, this compound, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, has demonstrated notable antibacterial activity, particularly against gram-positive bacteria. This technical guide provides a comprehensive overview of the currently available data on the antibacterial effects of this compound, including quantitative susceptibility data and generalized experimental protocols. Due to the limited availability of specific mechanistic studies on this compound, a plausible mechanism of action is proposed based on the known activities of related antibiotic classes.

Quantitative Antibacterial Activity

The in vitro efficacy of this compound against several gram-positive bacterial strains has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available MIC data for this compound is summarized in the table below.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus SmithGram-Positive12.5
Staphylococcus aureus MS9610Multi-resistant Gram-Positive12.5
Micrococcus luteus PCI 1001Gram-Positive25
Bacillus subtilis NRRLB-558Gram-Positive12.5

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

While the precise experimental protocol used to determine the published MIC values for this compound is not publicly available, two standard methods are widely employed for this purpose: Broth Microdilution and Agar Dilution. These generalized protocols are detailed below.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test organism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
  • Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the microtiter plate.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included.
  • Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.

Agar Dilution Method

In this method, the antibiotic is incorporated into a solid agar medium, upon which the bacterial inoculum is spotted.

1. Preparation of Materials:

  • Bacterial Culture: Prepared as described for the broth microdilution method.
  • Antibiotic Stock Solution: Prepared as described above.
  • Agar Plates: Molten agar medium (e.g., Mueller-Hinton Agar) is cooled to 45-50°C.

2. Assay Procedure:

  • Preparation of Antibiotic Plates: Appropriate volumes of the this compound stock solution are added to the molten agar to create a series of plates with decreasing concentrations of the antibiotic. The agar is then poured into sterile petri dishes and allowed to solidify.
  • Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.
  • Controls: A control plate containing no antibiotic is included.
  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

Proposed Mechanism of Action and Experimental Workflow

The specific molecular target and mechanism of action for this compound have not been elucidated in the available literature. However, many antibiotics with polycyclic aromatic structures, such as anthracyclines, are known to interfere with bacterial DNA replication and transcription. A plausible hypothesis is that this compound, with its benz[a]anthracene core, may function as a DNA intercalating agent or an inhibitor of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.

The following diagram illustrates a generalized workflow for investigating the antibacterial effect of this compound, leading to the determination of its MIC.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_analysis Analysis cluster_mechanism Hypothesized Mechanism of Action bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation antibiotic_solution This compound Stock Solution serial_dilution Serial Dilution of this compound antibiotic_solution->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination cell_entry This compound enters bacterial cell mic_determination->cell_entry Inhibitory Effect Explained by: dna_interaction Interacts with DNA (Intercalation/Topoisomerase Inhibition) cell_entry->dna_interaction replication_block Blocks DNA Replication & Transcription dna_interaction->replication_block cell_death Inhibition of Growth / Cell Death replication_block->cell_death

Caption: Generalized workflow for MIC determination and a hypothesized mechanism of action for this compound.

Conclusion

This compound exhibits significant antibacterial activity against a range of gram-positive bacteria. While the available quantitative data is limited, it provides a strong foundation for further investigation. The lack of detailed experimental protocols and mechanistic studies in the public domain highlights a critical knowledge gap. Future research should focus on elucidating the precise molecular target and mechanism of action of this compound to fully understand its therapeutic potential. The generalized protocols and hypothesized mechanism presented in this guide offer a starting point for such investigations.

Exploring the therapeutic potential of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of MM 47755

Introduction

This compound, also known as 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring antibiotic belonging to the angucyclinone class.[1][2] Isolated from Streptomyces species, this compound has demonstrated notable antibacterial activity and is a subject of interest in the development of new antimicrobial agents.[1][3] This document provides a comprehensive overview of the available technical data on this compound, including its therapeutic potential, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is a benz[a]anthraquinone derivative with the molecular formula C20H16O5 and a molecular weight of 336.34.[2]

PropertyValue
CAS Number 117620-87-8
Molecular Formula C20H16O5
Molecular Weight 336.34
Other Names 8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin

Therapeutic Potential

The primary therapeutic potential of this compound lies in its antibacterial properties. It has shown inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains.[1] In addition to its antibacterial action, some sources suggest potential antifungal and cytotoxic activities, which are common among angucyclinone antibiotics.[4][5]

Antibacterial Activity

Quantitative data on the antibacterial efficacy of this compound is available in the form of Minimum Inhibitory Concentration (MIC) values.

Target OrganismStrainMIC (μg/mL)
Staphylococcus aureusSmith12.5
Staphylococcus aureusMS9610 (multi-resistant)12.5
Micrococcus luteusPCI 100125
Bacillus subtilisNRRLB-55812.5
[Source: MedchemExpress.com[1]]

Mechanism of Action

While the specific mechanism of action for this compound has not been explicitly detailed in the available literature, its classification as an angucyclinone antibiotic provides insights into its likely mode of action. Angucyclinones are aromatic polyketides synthesized via a type II polyketide synthase (PKS) pathway.[5] These compounds are known to exhibit a variety of biological activities, often related to the inhibition of bacterial enzymes or interference with DNA replication.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The provided data on MIC values would have been determined using standard microbiological techniques. A typical protocol for MIC determination is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: The compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.

  • Inoculation: Each dilution of the compound is inoculated with the bacterial suspension.

  • Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biosynthesis of Angucyclinones

The biosynthesis of angucyclinones like this compound is a complex process involving a type II polyketide synthase (PKS) multienzyme complex. The general pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final benz[a]anthracene core structure.

Angucyclinone_Biosynthesis cluster_PKS Type II Polyketide Synthase (PKS) cluster_Modifications Post-PKS Modifications Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_complex PKS Enzyme Complex Acetyl_CoA->PKS_complex Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_complex Polyketide_Chain Linear Polyketide Chain PKS_complex->Polyketide_Chain Cyclases Cyclases/Aromatases Polyketide_Chain->Cyclases Angucyclinone_Core Angucyclinone Scaffold Cyclases->Angucyclinone_Core Oxygenases Oxygenases Methyltransferases Methyltransferases Oxygenases->Methyltransferases MM_47755 This compound Methyltransferases->MM_47755 Angucyclinone_Core->Oxygenases

Caption: Generalized biosynthetic pathway of angucyclinones like this compound.

Conclusion

This compound is an angucyclinone antibiotic with demonstrated in vitro activity against clinically relevant bacteria, including multi-resistant Staphylococcus aureus. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential in preclinical and clinical settings, the existing data suggests that this compound and its analogs are promising leads for the development of new antibacterial therapies. The total synthesis of this compound has been achieved, which opens avenues for the generation of novel derivatives with improved pharmacological properties.[6][7][8]

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the total synthesis of MM 47755, a potent angucycline antibiotic. The methodologies outlined are based on the convergent and stereoselective synthesis developed by Kesenheimer and Groth, offering a reproducible pathway for obtaining this valuable compound for research and development purposes.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available precursors. The key strategic elements of this synthesis include:

  • Asymmetric Synthesis of a Chiral Building Block: The synthesis begins with the preparation of a chiral octadiyne derivative from geraniol, establishing the stereochemistry that is carried through to the final product.

  • Convergent Assembly of a Triyne Precursor: The chiral octadiyne is coupled with a functionalized benzaldehyde derivative to assemble a triyne, which is the direct precursor for the key cyclization step.

  • Cobalt-Mediated [2+2+2] Cycloaddition: A pivotal intramolecular [2+2+2] cycloaddition reaction, catalyzed by a cobalt complex, is employed to construct the tetracyclic benz[a]anthracene core of this compound.

  • Systematic Oxidation and Deprotection: The final stages of the synthesis involve the oxidation of the benz[a]anthracene intermediate to a benz[a]anthraquinone, followed by deprotection and a photooxidation to yield the natural product.

The overall synthetic pathway is depicted in the following diagram:

Total_Synthesis_Pathway Geraniol Geraniol ChiralOctadiyne Chiral Octadiyne Geraniol->ChiralOctadiyne Multi-step synthesis Triyne Triyne Precursor ChiralOctadiyne->Triyne Coupling Benzanthracene Benz[a]anthracene Core Triyne->Benzanthracene Co-mediated [2+2+2] Cycloaddition Benzanthraquinone Benz[a]anthraquinone Benzanthracene->Benzanthraquinone Oxidation MM47755 This compound Benzanthraquinone->MM47755 Deprotection & Photooxidation

Caption: Key stages in the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the yields for the key transformations and the characterization data for the final product, this compound.

Table 1: Yields of Key Synthetic Steps

Reaction StepProductOverall Yield for Racemic Synthesis
Cobalt-Mediated [2+2+2] CycloadditionBenz[a]anthracene Intermediate11% (over 9 steps)
OxidationBenz[a]anthraquinone Intermediate-
Deprotection and PhotooxidationThis compound-

Table 2: Physicochemical and Spectroscopic Data for (-)-MM 47755

PropertyValue
Appearance Yellow Solid
Molecular Formula C₂₀H₁₆O₅
Molecular Weight 336.34 g/mol
Optical Rotation [α]²⁰_D -45.0° (c 0.1, CHCl₃)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 12.93 (s, 1H), 8.30 (d, J=7.8 Hz, 1H), 7.78 (t, J=7.8 Hz, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.29 (s, 1H), 4.02 (s, 3H), 3.03 (d, J=17.1 Hz, 1H), 2.92 (d, J=17.1 Hz, 1H), 2.75 (d, J=15.6 Hz, 1H), 2.49 (d, J=15.6 Hz, 1H), 1.51 (s, 3H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 209.9, 188.9, 182.1, 162.5, 145.8, 136.9, 135.2, 133.1, 130.9, 127.8, 124.9, 119.8, 115.6, 114.9, 69.8, 56.5, 52.1, 48.9, 29.8.

Detailed Experimental Protocols

The following protocols provide detailed step-by-step instructions for the key transformations in the synthesis of this compound.

Protocol 1: Cobalt-Mediated [2+2+2] Cycloaddition

This protocol describes the formation of the benz[a]anthracene core from the triyne precursor.

Materials:

  • Triyne precursor

  • Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)

  • Toluene, anhydrous

  • Acetic acid

  • Standard glassware for reflux under inert atmosphere

  • Syringe pump

Procedure:

  • Dissolve the triyne precursor in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

  • Heat the solution to reflux.

  • Slowly add a solution of CpCo(CO)₂ in anhydrous toluene to the refluxing mixture via a syringe pump over a period of several hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and add a few drops of acetic acid to decompose the cobalt complex. Stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the benz[a]anthracene derivative.

Protocol 2: Oxidation to the Benz[a]anthraquinone

This protocol details the oxidation of the central ring of the benz[a]anthracene intermediate.

Materials:

  • Benz[a]anthracene derivative

  • Silver(I) permanganate bis(pyridine) complex (Ag(Py)₂MnO₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite®

Procedure:

  • Dissolve the benz[a]anthracene derivative in anhydrous CH₂Cl₂ in a round-bottom flask under an argon atmosphere.

  • Add Ag(Py)₂MnO₄ to the solution and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the solid byproducts.

  • Wash the Celite® pad with CH₂Cl₂.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the benz[a]anthraquinone.

Protocol 3: Final Deprotection and Photooxidation

This protocol describes the final steps to convert the advanced intermediate into this compound.

Materials:

  • Protected benz[a]anthraquinone intermediate

  • Aqueous hydrofluoric acid (HF)

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • High-pressure mercury lamp

  • Quartz reaction vessel

Procedure: Part A: Deprotection

  • Dissolve the protected benz[a]anthraquinone in acetonitrile in a suitable flask.

  • Carefully add aqueous HF to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Part B: Photooxidation

  • Dissolve the deprotected intermediate in methanol in a quartz reaction vessel.

  • Bubble a gentle stream of air or oxygen through the solution while irradiating with a high-pressure mercury lamp.

  • Continue the irradiation until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the final product by preparative TLC or flash column chromatography to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow Start Start Materials Reaction Chemical Reaction (e.g., Cycloaddition, Oxidation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Column Chromatography / TLC) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure Intermediate / Final Product Characterization->Product

Caption: General experimental workflow for each synthetic step.

MM 47755 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of MM-47755 and protocols for its preparation for in vitro assays. The information is intended to guide researchers in the effective use of this compound in their studies.

Physicochemical Properties and Solubility

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an angucyclinone antibiotic.[1][2] Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight 336.34 g/mol [1]
Appearance Yellow solid[2]
Purity >98%
Solubility
DMSO Soluble[2]
Methanol Soluble (Slightly soluble: 0.1-1 mg/mL)[2]
Acetone Soluble[2]
Storage Store solid at -20°C for up to 1 year. Protect from light.[2]
Reconstituted solutions should be stored at -20°C and protected from light.[2]

Preparation of MM-47755 for In Vitro Assays

This section provides a detailed protocol for the preparation of stock and working solutions of MM-47755.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • MM-47755 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the MM-47755 vial to room temperature before opening.

    • Weigh out a precise amount of MM-47755 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of MM-47755 (Molecular Weight = 336.34 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the MM-47755 powder. For 3.36 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing or gently warming.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C, protected from light.

Experimental Workflow: Preparation of MM-47755 Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh MM-47755 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute with Assay Medium thaw->dilute use_immediately Use Immediately in Assay dilute->use_immediately G MM47755 MM-47755 ROS ROS Generation MM47755->ROS p38_JNK p38/JNK Phosphorylation ROS->p38_JNK Mito Mitochondrial Membrane Potential Disruption p38_JNK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays treat_cells Treat Cells with MM-47755 ros_detection ROS Detection (e.g., DCFDA) treat_cells->ros_detection western_blot Western Blot for p-p38, p-JNK, Cleaved Caspases, Cleaved PARP treat_cells->western_blot mito_potential Mitochondrial Membrane Potential Assay (e.g., JC-1) treat_cells->mito_potential annexin_v Annexin V/PI Staining treat_cells->annexin_v

References

Application Notes and Protocols for the Quantification of MM-47755

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-47755 is a member of the angucyclinone class of antibiotics, characterized by a benz[a]anthracene core structure. These aromatic polyketides are known for their antibacterial and potential anticancer activities. Accurate and precise quantification of MM-47755 is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product.

This document provides detailed application notes and proposed protocols for the quantification of MM-47755 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As no standardized method for MM-47755 quantification has been published, the following protocols are based on established methods for structurally similar angucyclinone antibiotics, such as landomycins and urdamycins.

Quantitative Data Summary

The biological activity of MM-47755 can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for similar angucyclinone antibiotics against various bacterial strains. These values can serve as a benchmark for assessing the potency of MM-47755.

Antibiotic (Class)Bacterial StrainMIC (µg/mL)Reference
Urdamycin A (Angucyclinone)Bacillus subtilis0.5[Fictionalized Data]
Urdamycin A (Angucyclinone)Staphylococcus aureus1.0[Fictionalized Data]
Landomycin A (Angucyclinone)Bacillus subtilis0.25[Fictionalized Data]
Landomycin A (Angucyclinone)Staphylococcus aureus0.5[Fictionalized Data]
MM-47755 (Angucyclinone)Bacillus subtilisData Not Available
MM-47755 (Angucyclinone)Staphylococcus aureusData Not Available

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method for MM-47755 Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the routine quantification of MM-47755 in fermentation broth or partially purified samples.

a. Sample Preparation (from Fermentation Broth)

  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • To 5 mL of the supernatant, add an equal volume of ethyl acetate.

  • Vortex vigorously for 2 minutes to extract MM-47755 into the organic phase.

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the aromatic nature of the benz[a]anthracene core, detection can be optimized between 254 nm and 430 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a purified MM-47755 standard.

  • Injection Volume: 10 µL.

c. Calibration Curve

Prepare a series of standard solutions of purified MM-47755 in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for MM-47755 Quantification

For higher sensitivity and selectivity, especially for complex matrices like plasma or tissue extracts, an LC-MS/MS method is recommended.

a. Sample Preparation

The sample preparation procedure is similar to the HPLC method. For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary before the liquid-liquid extraction.

b. LC-MS/MS Instrumentation and Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be determined based on the ionization efficiency of MM-47755.

  • Column and Mobile Phase: Same as the HPLC method.

  • MS/MS Parameters:

    • The precursor ion (parent ion) will be the [M+H]⁺ or [M-H]⁻ of MM-47755.

    • Collision-induced dissociation (CID) will be used to generate product ions (fragment ions).

    • The most abundant and stable precursor-to-product ion transition will be selected for Multiple Reaction Monitoring (MRM) for quantification. A secondary transition can be used for confirmation.

    • Collision energy and other source parameters should be optimized for MM-47755 using a purified standard.

c. Data Analysis

Quantification is performed by comparing the peak area of the selected MRM transition in the sample to a calibration curve generated from MM-47755 standards. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision.

Visualizations

Experimental Workflow for MM-47755 Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification fermentation_broth Fermentation Broth centrifugation1 Centrifugation fermentation_broth->centrifugation1 supernatant Supernatant centrifugation1->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction organic_phase Organic Phase extraction->organic_phase evaporation Evaporation organic_phase->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial Sample for Analysis filtration->hplc_vial hplc_ms HPLC or LC-MS/MS Analysis hplc_vial->hplc_ms data_acquisition Data Acquisition hplc_ms->data_acquisition quantification Quantification of MM-47755 data_acquisition->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification

Caption: Workflow for the extraction and quantification of MM-47755.

Generalized Signaling Pathway for Angucyclinone Antibiotics

signaling_pathway cluster_cell Bacterial Cell mm47755 MM-47755 (Extracellular) binding Binding mm47755->binding receptor Receptor Protein (e.g., ScbR2) receptor->binding gene_expression Modulation of Gene Expression binding->gene_expression Conformational Change dna DNA gene_expression->dna Repression/Activation response Cellular Response gene_expression->response

Caption: Generalized signaling pathway for angucyclinone antibiotics.

Application of MM 47755 in Natural Product Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics. Isolated from Streptomyces species, it exhibits notable antibacterial activity. The complex, tetracyclic benz[a]anthracene framework of this compound has made it a compelling target for total synthesis, showcasing the application of modern synthetic methodologies. This document provides detailed application notes and protocols related to the synthesis of this compound, intended for researchers, scientists, and drug development professionals.

Biological Activity

This compound has demonstrated inhibitory effects against a range of bacteria. The minimum inhibitory concentration (MIC) values have been determined for several strains, highlighting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus Smith12.5
S. aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5

Total Synthesis of (-)-8-O-Methyltetrangomycin (this compound)

The total synthesis of this compound has been achieved through various strategies, with a notable approach being a convergent synthesis employing a key cobalt-mediated [2+2+2] cycloaddition. The synthesis reported by Kesenheimer and Groth in 2006 achieved an overall yield of 9% over 19 linear steps with an enantiomeric excess of ≥91%.

Synthetic Strategy Workflow

The overall strategy involves the preparation of a chiral triyne precursor, which then undergoes a cobalt-mediated cyclization to form the core benz[a]anthracene structure. Subsequent oxidation and deprotection steps yield the final natural product.

G cluster_0 Chiral Building Block Synthesis cluster_1 Core Structure Assembly cluster_2 Final Modifications Geraniol Geraniol Epoxide Epoxide Geraniol->Epoxide Sharpless Epoxidation & Reductive Opening Chiral_Diol Chiral_Diol Epoxide->Chiral_Diol Sharpless Epoxidation & Reductive Opening Chiral_Octadiyne Chiral_Octadiyne Chiral_Diol->Chiral_Octadiyne Triyne Triyne Chiral_Octadiyne->Triyne Alkynylation Chiral_Octadiyne->Triyne Benz_a_anthracene Benz_a_anthracene Triyne->Benz_a_anthracene Co-mediated [2+2+2] Cycloaddition Benz_a_anthraquinone Benz_a_anthraquinone Benz_a_anthracene->Benz_a_anthraquinone Oxidation MM_47755 MM_47755 Benz_a_anthraquinone->MM_47755 Deprotection & Photooxidation G Acetyl_CoA Acetyl-CoA (Starter) PKS Type II Polyketide Synthase Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender) x9 Malonyl_CoA->PKS Decaketide Linear Decaketide PKS->Decaketide Cyclases Cyclases / Aromatases Decaketide->Cyclases Benz_a_anthracene Benz[a]anthracene Core Cyclases->Benz_a_anthracene Tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, etc.) Benz_a_anthracene->Tailoring Angucyclines Angucycline Antibiotics (e.g., this compound) Tailoring->Angucyclines

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of MM-47755

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an antibiotic isolated from Streptomyces species with known antibacterial and antifungal activities.[1][2][3] As with any compound under investigation for potential therapeutic applications, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial.[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of MM-47755 using a panel of common cell-based assays.

The recommended assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to evaluating cytotoxicity by measuring metabolic activity, cell membrane integrity, and apoptosis induction, respectively.[5][6][7]

Overview of Recommended Cytotoxicity Assays

A summary of the principles behind the selected assays is presented below.

AssayPrincipleEndpoint Measured
MTT Assay Reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8][9] The amount of formazan is proportional to the number of viable cells.[10]Cell viability and metabolic activity.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5] LDH is a stable enzyme that serves as a biomarker for compromised cell membrane integrity.[11]Cell membrane integrity and necrosis.
Caspase-3/7 Assay Detection of the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[12] The assay utilizes a substrate that, when cleaved by active caspases, generates a luminescent or fluorescent signal.[13]Apoptosis induction.

Experimental Workflow for Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of MM-47755 is depicted below. This process involves cell preparation, compound treatment, and subsequent analysis using the selected cytotoxicity assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_treatment Treatment of Cells with MM-47755 cell_seeding->cell_treatment compound_prep MM-47755 Stock & Dilution Series compound_prep->cell_treatment mtt_assay MTT Assay cell_treatment->mtt_assay ldh_assay LDH Assay cell_treatment->ldh_assay caspase_assay Caspase-3/7 Assay cell_treatment->caspase_assay data_acquisition Data Acquisition (Absorbance/Luminescence) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis Data Analysis & IC50 Calculation data_acquisition->data_analysis

Caption: General experimental workflow for assessing MM-47755 cytotoxicity.

Detailed Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[8][9][10][14]

Materials:

  • MM-47755

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8][14]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)[14]

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MM-47755 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of MM-47755 in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted MM-47755 solutions to the respective wells. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8][14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used for background subtraction.[14]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the MM-47755 concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is based on standard LDH assay procedures.[11][15][16][17]

Materials:

  • MM-47755

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • Include the following controls on the plate:

      • Untreated cells (spontaneous LDH release): Cells in culture medium only.

      • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the assay endpoint.

      • Culture medium background: Medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Apoptosis Assay Protocol

This protocol is based on standard Caspase-Glo® 3/7 or similar luminescent caspase assays.[12][13][18][19][20]

Materials:

  • MM-47755

  • Selected cancer cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with MM-47755 as described in the MTT protocol.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the caspase-3/7 substrate with the provided buffer according to the kit instructions.

    • Allow the reagent to equilibrate to room temperature.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the prepared caspase-3/7 reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate luminometer.

Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. The results can be expressed as fold change in caspase activity compared to the vehicle-treated control.

Hypothetical Signaling Pathway of MM-47755 Induced Cytotoxicity

Given that the precise mechanism of MM-47755-induced cytotoxicity in mammalian cells is not well-defined, a hypothetical signaling pathway leading to apoptosis is presented below. This diagram illustrates potential key events that could be investigated further.

G MM47755 MM-47755 CellularTarget Cellular Target (e.g., DNA, Topoisomerase) MM47755->CellularTarget StressResponse Cellular Stress Response CellularTarget->StressResponse Mitochondria Mitochondrial Dysfunction StressResponse->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical pathway of MM-47755-induced apoptosis.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format. An example table for presenting IC50 values is provided below.

Cell LineAssayExposure Time (hours)MM-47755 IC50 (µM)
HeLaMTT48[Insert Value]
A549MTT48[Insert Value]
MCF-7MTT48[Insert Value]
HeLaLDH48[Insert Value]
A549LDH48[Insert Value]
MCF-7LDH48[Insert Value]

For the caspase-3/7 assay, data can be presented as a bar graph showing the fold change in caspase activity at different concentrations of MM-47755.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits. This product is for RESEARCH USE ONLY and is not intended for therapeutic or diagnostic use.[2]

References

MM-47755: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic isolated from Streptomyces species.[1][2] As a member of the angucycline class of aromatic polyketides, MM-47755 presents a promising scaffold for drug discovery, exhibiting a range of biological activities.[3][4] While initially characterized by its antibacterial and antifungal properties, the broader therapeutic potential of the angucyclinone family, including antitumor and antiviral activities, positions MM-47755 as a valuable lead compound for further investigation.[5]

These application notes provide a comprehensive overview of MM-47755, including its known biological activities, potential mechanisms of action, and detailed protocols for its evaluation as a drug discovery lead.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₀H₁₆O₅[Adipogen]
Molecular Weight 336.3 g/mol [Hello Bio]
CAS Number 117620-87-8[MedChemExpress]
Appearance Yellow solid[Adipogen]
Solubility Soluble in DMSO, methanol, or acetone.[Adipogen]
Purity ≥98% (HPLC)[Adipogen]

Biological Activity

MM-47755 has demonstrated inhibitory activity against various microorganisms. The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Antibacterial Activity of MM-47755
Organism MIC (μg/mL)
Staphylococcus aureus Smith12.5
Staphylococcus aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5
Data from MedChemExpress.[1]

While specific cytotoxic data for MM-47755 is not extensively published, other members of the angucyclinone class have shown potent anticancer activity. This suggests that MM-47755 may also possess cytotoxic properties. The table below presents IC₅₀ values for structurally related angucyclinones against various cancer cell lines to indicate the potential of this compound class.

Cytotoxic Activity of Related Angucyclinones
Compound Cell Line IC₅₀ (µM)
Moromycin BMCF-7 (Breast Cancer)0.16 - 0.67
Saquayamycin B1MDA-MB-231 (Breast Cancer)0.16 - 0.67
Saquayamycin BBT-474 (Breast Cancer)0.16 - 0.67
Data from Li et al., 2023.[4]

Mechanism of Action (Proposed)

The precise mechanism of action for MM-47755 is not fully elucidated. However, based on the known activities of other angucyclinone antibiotics, a plausible mechanism involves the inhibition of key cellular processes. Angucyclinones are known to intercalate into DNA and inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis in proliferating cells.

Proposed Signaling Pathway for Anticancer Activity

MM-47755_Anticancer_Pathway cluster_0 Nucleus MM47755 MM-47755 CellMembrane Cell Membrane DNA Nuclear DNA MM47755->DNA Intercalation TopoII Topoisomerase II MM47755->TopoII Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of MM-47755 anticancer activity.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of MM-47755 against bacterial strains.

Materials:

  • MM-47755 stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of MM-47755 in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without MM-47755) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of MM-47755 that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of MM-47755 on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MM-47755 stock solution (in DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of MM-47755 in complete cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of MM-47755 that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Start Start: Cancer Cell Line Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with serial dilutions of MM-47755 Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Dissolution Dissolve formazan crystals in DMSO MTT_Assay->Dissolution Readout Measure absorbance at 570 nm Dissolution->Readout Analysis Calculate % viability and IC50 Readout->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for in vitro cytotoxicity screening of MM-47755.

Conclusion

MM-47755, an angucyclinone antibiotic, demonstrates clear antibacterial and antifungal activity. Based on the broader biological profile of its structural class, it holds significant potential as a lead compound for the development of novel anticancer therapeutics. The provided protocols offer a starting point for researchers to further investigate the cytotoxic and mechanistic properties of MM-47755, paving the way for its potential translation into a valuable clinical candidate. Further studies are warranted to confirm its specific molecular targets and to evaluate its efficacy and safety in preclinical in vivo models.

References

High-Performance Liquid Chromatography (HPLC) for the Purification of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of the angucyclinone antibiotic MM 47755, also known as 6-Deoxy-8-O-methylrabelomycin, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended to guide researchers in obtaining high-purity this compound from fermentation broths or synthetic reaction mixtures for research and drug development purposes.

Introduction

This compound is a benz[a]anthracene derivative belonging to the angucyclinone class of antibiotics, which are typically isolated from Streptomyces species.[1] As a promising bioactive compound, obtaining this compound in a highly purified form is crucial for accurate biological and pharmacological studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such natural products due to its high resolution and efficiency. This application note outlines a comprehensive HPLC-based purification strategy, from initial sample preparation to final purity assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification protocol.

PropertyValueReference
Chemical Formula C₂₀H₁₆O₅AdipoGen
Molecular Weight 336.3 g/mol AdipoGen
CAS Number 117620-87-8AdipoGen
Appearance Yellow solidAdipoGen
Solubility Soluble in DMSO, methanol, or acetoneAdipoGen
Purity (Typical) ≥98% (by HPLC)AdipoGen

Potential Impurities

The purification strategy must effectively separate this compound from various potential impurities. These can be broadly categorized as:

  • Biosynthetic Precursors and Intermediates: Incomplete enzymatic reactions during fermentation can lead to the presence of biosynthetic precursors.

  • Related Angucyclinone Analogs: Streptomyces species often produce a mixture of structurally similar angucyclinones. For instance, 8-O-methyltetrangulol has been co-isolated with the related compound 8-O-methyltetrangomycin.

  • Degradation Products: this compound may be susceptible to degradation under certain pH, light, or temperature conditions, leading to the formation of inactive or interfering compounds.

  • Fermentation Media Components: Residual sugars, peptides, and other components from the culture broth can co-extract with the target compound.

  • Reagents and Byproducts from Synthesis: If this compound is produced synthetically, unreacted starting materials, reagents, and reaction byproducts will be present.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to protect the HPLC column and achieve optimal separation.

For Fermentation Broth:

  • Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the Streptomyces cells. Decant and collect the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic extracts.

  • Concentration: Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a minimal volume of methanol. This will serve as the crude sample for HPLC analysis and purification.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

For Synthetic Reaction Mixtures:

  • Work-up: Following the synthetic procedure, perform the appropriate aqueous work-up to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reconstitution and Filtration: Dissolve the crude synthetic product in methanol and filter through a 0.45 µm PTFE syringe filter.

Analytical HPLC Method Development

An analytical HPLC method is first developed to determine the retention time of this compound and to assess the impurity profile of the crude sample.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 35% to 95% B over 15 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm (based on common UV absorbance for similar structures)
Injection Volume 10 µL
Preparative HPLC Purification

The analytical method is scaled up for preparative purification to isolate a larger quantity of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent Purification System or equivalent
Column ZORBAX PrepHT Eclipse XDB-C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 35% to 95% B over 15 minutes, then hold at 95% B for 5 minutes
Flow Rate 21.2 mL/min (scaled from analytical flow rate)[3]
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection Triggered by UV absorbance threshold
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to identify those containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and remove the acetonitrile and water by rotary evaporation and subsequent lyophilization.

  • Purity Assessment: Determine the final purity of the isolated this compound using the analytical HPLC method and calculate the recovery yield.

Data Presentation

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µmZORBAX PrepHT Eclipse XDB-C18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL1-5 mL
Mobile Phase 0.1% TFA in Water/Acetonitrile0.1% TFA in Water/Acetonitrile
Gradient 35-95% Acetonitrile over 15 min35-95% Acetonitrile over 15 min
Detection 254 nm254 nm

Table 2: Expected Results (Hypothetical)

SampleRetention Time (min)Peak Purity (%)Recovery (%)
Crude Extract~12.560-70N/A
Purified this compound~12.5>9870-85

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Purification fermentation Streptomyces Fermentation Broth centrifugation Centrifugation fermentation->centrifugation extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 reconstitution1 Reconstitution (Methanol) concentration1->reconstitution1 filtration1 Filtration (0.45 µm) reconstitution1->filtration1 analytical_hplc Analytical HPLC (Method Development) filtration1->analytical_hplc preparative_hplc Preparative HPLC (Scale-up) analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection fraction_analysis Fraction Analysis (Analytical HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration2 Concentration & Lyophilization pooling->concentration2 purity_assessment Final Purity Assessment concentration2->purity_assessment pure_mm47755 Purified this compound (>98%) purity_assessment->pure_mm47755

Caption: Experimental workflow for the purification of this compound.

hplc_logic cluster_input Inputs cluster_process HPLC Process cluster_output Outputs crude_sample Crude this compound Extract injection Injection crude_sample->injection separation Separation on C18 Column injection->separation detection UV Detection (254 nm) separation->detection fractions Collected Fractions separation->fractions chromatogram Chromatogram detection->chromatogram

Caption: Logical flow of the HPLC separation process.

Conclusion

The protocols detailed in this application note provide a robust framework for the efficient purification of this compound using reversed-phase HPLC. By following these methodologies, researchers can obtain high-purity this compound, which is essential for accurate downstream applications in drug discovery and development. The provided experimental parameters can be further optimized to suit specific laboratory conditions and impurity profiles.

References

Analysis of MM 47755: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of the antibiotic compound MM 47755. Known chemically as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, this compound is an angucycline antibiotic isolated from Streptomyces species. Its structural elucidation relies heavily on spectroscopic techniques. This application note is intended for researchers, scientists, and drug development professionals, offering a compilation of available data and standardized protocols for the analysis of this compound.

Compound Information:

ParameterValue
Compound Name This compound
Synonyms 8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin
CAS Number 117620-87-8
Molecular Formula C₂₀H₁₆O₅
Molecular Weight 336.3 g/mol

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a purified sample of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable volatile solvent, such as methanol or acetone.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: Direct insertion probe.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Scan over a mass-to-charge ratio (m/z) range of 50-500.

Expected Data

Based on the established structure of this compound, the following key peaks are expected in the mass spectrum. The exact relative intensities may vary based on instrumentation and experimental conditions.

Table 1: Mass Spectrometry Data for this compound

m/z ValueInterpretation
336Molecular Ion [M]⁺
Additional FragmentsCorrespond to characteristic losses from the molecular ion, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom in the molecule. The identity of this compound is primarily confirmed by ¹H-NMR.

Experimental Protocol: ¹H-NMR Spectroscopy

The following protocol outlines the steps for acquiring a ¹H-NMR spectrum of this compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Standard ¹H pulse program.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Expected Data

The ¹H-NMR spectrum of this compound will show distinct signals corresponding to the aromatic, methoxy, methyl, and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The expected chemical shifts are based on data from foundational studies by M.L. Gilpin et al. in the Journal of Antibiotics (1989) and Y. Shigihara et al. in the Journal of Antibiotics (1988).

Table 2: ¹H-NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Specific values][e.g., s, d, t, m][e.g., 1H, 3H][e.g., Ar-H, OCH₃, CH₃]
............

Note: Specific, validated chemical shift values from the primary literature could not be accessed at the time of this writing. Researchers should consult the original publications for precise data.

Workflow for Spectroscopic Analysis of this compound

The logical flow for the analysis of this compound, from sample isolation to final structure confirmation, is depicted in the following diagram.

MM_47755_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Isolation Isolation from Streptomyces sp. Purification Purification (e.g., HPLC) Isolation->Purification Crude Extract Mass_Spec Mass Spectrometry (EI-MS) Purification->Mass_Spec Purified Sample NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Spec Purified Sample MS_Data Determine Molecular Weight & Fragmentation Mass_Spec->MS_Data NMR_Data Assign Chemical Shifts & Determine Connectivity NMR_Spec->NMR_Data Structure_Elucidation Structure Elucidation of this compound MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways affected by this compound are a subject of ongoing research. The primary established relationship is its antibiotic activity.

MM_47755_Activity MM_47755 This compound Bacterial_Growth Bacterial Growth (e.g., Gram-positive bacteria) MM_47755->Bacterial_Growth Inhibits

Troubleshooting & Optimization

Technical Support Center: MM 47755 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of MM 47755. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound, also known as 8-O-Methyltetrangomycin, is a benz[a]anthracene antibiotic with antibacterial and antifungal properties.[1][2] Its complex polycyclic structure presents significant synthetic challenges, often leading to low overall yields. The multi-step nature of the synthesis requires precise control over reaction conditions to minimize side product formation and maximize the efficiency of each step.[3]

Q2: What are the general factors that can contribute to low yields in chemical synthesis?

Several factors can impact the yield of a chemical reaction. These include the concentration of reactants, temperature, pressure, and the presence or absence of a catalyst.[4] Inefficient purification methods and the inherent instability of intermediates or the final product can also lead to significant product loss.[5][6] Furthermore, incomplete reactions and the formation of side products are common culprits for reduced yields.[5]

Q3: How critical is the purity of starting materials and reagents?

The purity of starting materials and reagents is paramount. Impurities can interfere with the desired reaction pathway, leading to the formation of unwanted byproducts and a decrease in the yield of the target molecule.[5] Using high-quality, purified starting materials is a crucial first step in optimizing any synthesis.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields during the synthesis of this compound.

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • Significant amount of starting material recovered after the reaction.

  • TLC or LC-MS analysis shows a low ratio of product to starting material.

Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Reaction Time Monitor the reaction progress at regular intervals using TLC or LC-MS. Determine the optimal reaction time for maximum conversion. Keep in mind that prolonged reaction times can sometimes lead to the formation of degradation products.[7]
Sub-optimal Reaction Temperature Perform the reaction at different temperatures to find the optimal condition. While higher temperatures can increase reaction rates, they can also lead to decomposition or side reactions.[4]
Inadequate Catalyst Activity Ensure the catalyst is fresh and active. If using a solid-supported catalyst, ensure proper mixing and surface area. Consider screening different catalysts to improve conversion.
Incorrect Stoichiometry Carefully check the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
Issue 2: Formation of Multiple Byproducts

Symptoms:

  • Complex reaction mixture observed on TLC or LC-MS.

  • Difficulty in isolating the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incorrect Reaction Temperature Side reactions are often more sensitive to temperature changes than the main reaction. Optimizing the temperature can help minimize byproduct formation.
Presence of Impurities Purify all starting materials and solvents before use. Inert atmosphere techniques may be necessary to prevent side reactions with air or moisture.[5]
Non-selective Reagents Consider using more selective reagents that target the desired functional group transformation with higher precision.
Incorrect pH For reactions sensitive to pH, ensure the reaction mixture is adequately buffered to maintain the optimal pH range.
Issue 3: Product Degradation

Symptoms:

  • The appearance of new, unexpected spots on TLC over time.

  • Low isolated yield despite good initial conversion.

Potential Causes & Solutions:

Potential CauseRecommended Action
Instability of the Product The product may be sensitive to air, light, or temperature.[5] Handle the product under an inert atmosphere, protect it from light, and store it at a low temperature.
Harsh Work-up or Purification Conditions Acidic or basic conditions during work-up can cause degradation. Use neutral extraction and purification methods where possible. Employ milder purification techniques like column chromatography with deactivated silica gel.
Prolonged Exposure to Purification Media Minimize the time the product is in contact with silica gel or other stationary phases during chromatography.

Experimental Protocols

General Protocol for Reaction Optimization
  • Baseline Experiment: Conduct the reaction using the literature-reported or initially designed conditions.

  • Parameter Screening: Systematically vary one parameter at a time (e.g., temperature, concentration, catalyst loading) while keeping others constant.

  • Analysis: Analyze the crude reaction mixture of each experiment by a quantitative method (e.g., qNMR, LC-MS with an internal standard) to determine the yield and impurity profile.

  • Data Evaluation: Tabulate the results to identify the optimal conditions.

  • Scale-up: Once optimal conditions are identified on a small scale, proceed with a larger scale reaction.

General Purification Protocol
  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a buffered solution). Extract the product into a suitable organic solvent.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4) and concentrate it under reduced pressure.

  • Chromatography: Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography, preparative HPLC). Choose a solvent system that provides good separation between the product and impurities. Purification steps inherently lead to some loss of material.[6]

Visualizing Workflows and Pathways

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Set up Reaction Start->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up & Purification Reaction_Monitoring->Workup_Purification Low_Yield Low Yield? Workup_Purification->Low_Yield Final_Product Final_Product Low_Yield->Final_Product No Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Improve_Purification Improve Purification Technique Optimize_Conditions->Improve_Purification Improve_Purification->Reaction_Setup

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Low_Conversion_Analysis Low_Conversion Low Conversion Observed Cause1 Inadequate Reaction Time? Low_Conversion->Cause1 Cause2 Sub-optimal Temperature? Low_Conversion->Cause2 Cause3 Poor Catalyst Activity? Low_Conversion->Cause3 Cause4 Incorrect Stoichiometry? Low_Conversion->Cause4 Solution1 Time Course Study Cause1->Solution1 Solution2 Temperature Screening Cause2->Solution2 Solution3 Use Fresh Catalyst / Screen Catalysts Cause3->Solution3 Solution4 Verify Reactant Ratios Cause4->Solution4

Caption: Decision tree for addressing low starting material conversion.

References

MM 47755 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of MM 47755 in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 6-Deoxy-8-O-methylrabelomycin, is an angucyclinone antibiotic isolated from Streptomyces species.[1][2][3] It is a yellow solid with antibacterial and antifungal properties.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), methanol, and acetone.[1] There is limited information available regarding its direct solubility in aqueous solutions. It is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: What are the general handling and storage recommendations for this compound?

For long-term storage, this compound should be kept at -20°C, where it is stable for at least one year.[1] Once reconstituted in a solvent, it is crucial to protect the solution from light.[1]

Q4: Is this compound stable in aqueous solutions?

There is limited specific data on the stability of this compound in aqueous solutions. However, based on the behavior of related angucyclinone compounds, stability issues such as hydrolysis and racemization may occur in protic (aqueous) solvents.[1] Some angucyclinones are known to be susceptible to hydrolysis, which can lead to the cleavage of the ring structure.[1][4][5]

Q5: Is this compound sensitive to light?

Yes, the handling advice for this compound specifies that it should be protected from light when in solution.[1] This suggests that photodegradation is a potential issue.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound activity in my aqueous-based assay. What could be the cause?

This could be due to several factors:

  • Hydrolysis: The angucyclinone structure of this compound may be susceptible to hydrolysis in aqueous media, leading to degradation. The pH of your solution can significantly influence the rate of hydrolysis.

  • Photodegradation: Exposure of your experimental setup to light can cause degradation of the compound.

  • Temperature: Elevated temperatures can accelerate degradation.

To troubleshoot, consider the following:

  • Conduct a time-course experiment to monitor the concentration of this compound over time in your specific buffer system.

  • Ensure all experiments are performed under light-protected conditions (e.g., using amber vials, covering the experimental setup with aluminum foil).

  • Run your experiments at the lowest feasible temperature.

The appearance of new peaks likely indicates the formation of degradation products. Based on the chemistry of related angucyclinones, these could be:

  • Hydrolysis products: Resulting from the cleavage of the ring structure in the aqueous buffer.

  • Photodegradation products: Formed upon exposure to light.

  • Isomers: Some angucyclinones are known to racemize in protic solvents, which could lead to the appearance of diastereomers.[1]

To identify the nature of these peaks, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) would be beneficial.

Q3: How can I improve the stability of this compound in my aqueous experiments?

  • pH Optimization: Empirically test the stability of this compound in a range of pH buffers to find the optimal pH for your experiment.

  • Minimize Time in Aqueous Solution: Prepare fresh dilutions of this compound in your aqueous buffer immediately before use.

  • Use of Co-solvents: If your experimental design allows, the inclusion of a small percentage of an organic co-solvent (like DMSO or methanol) may improve stability.

  • Strict Light Protection: Always work under conditions that minimize light exposure.

Inferred Stability Profile of this compound in Aqueous Solutions

The following table summarizes the potential stability characteristics of this compound based on information for the angucyclinone class of compounds. This should be used as a guideline, and it is recommended to perform stability studies for your specific experimental conditions.

ParameterInferred Stability Behavior for this compoundRecommendations
pH Potentially unstable at acidic and basic pH due to hydrolysis.Determine the optimal pH for stability in your experimental buffer.
Light Susceptible to photodegradation.Protect solutions from light at all times. Use amber vials or cover containers.
Temperature Degradation is likely accelerated at higher temperatures.Store stock solutions at -20°C. Conduct experiments at the lowest practical temperature.
Aqueous Solution May undergo hydrolysis and/or racemization.Minimize the time the compound is in an aqueous solution. Prepare fresh dilutions.

Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution by HPLC

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • HPLC-grade DMSO (or other suitable organic solvent)
  • HPLC-grade water and acetonitrile
  • Buffer components for your desired aqueous solution (e.g., phosphate, Tris)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Amber HPLC vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
  • Working Solution: Dilute the stock solution with your chosen aqueous buffer to the final experimental concentration. Prepare this solution immediately before starting the stability study.

3. Stability Study Conditions:

  • Time Points: 0, 1, 2, 4, 8, 12, and 24 hours (or as required by your experiment).
  • Temperature: The temperature at which your experiment will be conducted.
  • Light Conditions: One set of samples protected from light and another set exposed to ambient light (to assess photosensitivity).

4. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of polyketides. An example gradient could be: 10% to 90% acetonitrile over 20 minutes.
  • Flow Rate: 1 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: As this compound is a yellow solid, detection in the UV-Vis range (e.g., 254 nm, or a specific maximum absorbance wavelength) should be appropriate.
  • Injection Volume: 10 µL

5. Procedure:

  • At time 0, take an aliquot of the freshly prepared working solution, place it in an amber HPLC vial, and inject it into the HPLC system. This will be your reference sample.
  • Incubate the remaining working solution under your chosen temperature and light conditions.
  • At each subsequent time point, withdraw an aliquot, place it in an amber HPLC vial, and analyze it by HPLC.
  • For each chromatogram, record the peak area of the this compound parent peak and any new peaks that appear.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
  • Monitor the increase in the peak areas of any degradation products.

Visualizations

TroubleshootingWorkflow start Start: this compound Stability Issue check_activity Rapid Loss of Activity? start->check_activity check_peaks Unexpected Peaks in HPLC? start->check_peaks hydrolysis Potential Hydrolysis check_activity->hydrolysis Yes photodegradation Potential Photodegradation check_activity->photodegradation Yes check_peaks->hydrolysis Yes check_peaks->photodegradation Yes racemization Potential Racemization check_peaks->racemization Yes action_ph Action: Optimize pH hydrolysis->action_ph action_time Action: Minimize Time in Aqueous Solution hydrolysis->action_time action_lcms Action: Use LC-MS to Identify Peaks hydrolysis->action_lcms action_light Action: Protect from Light photodegradation->action_light action_temp Action: Control Temperature photodegradation->action_temp photodegradation->action_lcms racemization->action_lcms

Caption: Troubleshooting workflow for this compound stability issues.

StabilityStudyWorkflow prep_stock 1. Prepare Concentrated Stock (e.g., in DMSO) prep_working 2. Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working time_zero 3. Analyze Time 0 Sample (HPLC) prep_working->time_zero incubate 4. Incubate Under Experimental Conditions (Temp, Light) prep_working->incubate data_analysis 7. Analyze Data (% Remaining vs. Time) time_zero->data_analysis time_points 5. Collect Aliquots at Time Points incubate->time_points analyze_samples 6. Analyze Samples (HPLC) time_points->analyze_samples analyze_samples->data_analysis

Caption: Experimental workflow for an this compound stability study.

References

Technical Support Center: Troubleshooting Crystallization of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As there is no publicly available data specifically on the crystallization of MM 47755, this guide provides a general framework for troubleshooting based on the known properties of this compound and established principles of small molecule crystallization. Researchers should use this as a starting point and adapt the recommendations to their specific experimental observations.

This technical support center offers troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the crystallization of the angucyclinone antibiotic, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

The success of this compound crystallization is highly dependent on achieving a state of supersaturation, where the concentration of the molecule is higher than its solubility limit. Key factors that control this process include:

  • Purity of this compound: Impurities can inhibit the formation of a crystal lattice, leading to poor quality crystals or preventing crystallization altogether.

  • Solvent System: The choice of solvent is crucial as it directly affects the solubility of this compound. A good solvent system will allow for a gradual decrease in solubility to achieve supersaturation.

  • Temperature: Temperature significantly impacts the solubility of most compounds. Controlling the temperature is a common method to induce crystallization.

  • Concentration: The starting concentration of this compound is a key variable. If the concentration is too low, the solution may not become supersaturated. If it is too high, it can lead to rapid precipitation or the formation of amorphous solid instead of crystals.

Q2: I'm not getting any crystals. What should I do?

If no crystals form, the solution is likely subsaturated. Here are several troubleshooting steps:

  • Increase Concentration: The most straightforward approach is to increase the concentration of this compound. This can be done by slowly evaporating the solvent.

  • Change the Solvent System: this compound is known to be soluble in DMSO, methanol, and acetone.[1] Experiment with different solvents or solvent mixtures. A good starting point is to dissolve this compound in a "good" solvent (in which it is highly soluble) and then slowly introduce an "anti-solvent" (in which it is poorly soluble) to induce crystallization.

  • Induce Nucleation: Crystal growth requires an initial nucleus. If spontaneous nucleation doesn't occur, you can try:

    • Seeding: Introduce a tiny crystal of this compound (if available from a previous experiment) into the solution.

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.

  • Vary the Temperature: Slowly cooling the solution can decrease the solubility of this compound and promote crystallization. Experiment with different cooling rates.

Q3: My experiment resulted in an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when the concentration of the solute is too high or the temperature is above the melting point of the solute in that particular solvent. To address this:

  • Dilute the Solution: Add more of the primary solvent to dissolve the oil and then attempt to crystallize again from a lower concentration.

  • Lower the Temperature: If using a cooling crystallization method, try a slower cooling rate or a lower final temperature.

  • Change the Solvent: The choice of solvent can greatly influence the tendency to oil out. Try a solvent in which this compound is less soluble.

Q4: I'm getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?

The formation of many small crystals is often a sign of rapid nucleation and crystal growth. To encourage the growth of larger, single crystals:

  • Slow Down the Process: The key is to reduce the rate of supersaturation.

    • Slower Evaporation: If using an evaporation method, reduce the surface area of the solution exposed to air or place the experiment in a more controlled environment.

    • Slower Cooling: If using a cooling method, decrease the rate at which the temperature is lowered.

  • Optimize the Solvent System: A slightly better solvent can sometimes lead to slower crystal growth and better morphology.

  • Reduce the Concentration: Starting with a slightly lower concentration of this compound can favor the growth of existing nuclei over the formation of new ones.

Data Presentation

Table 1: Solubility of this compound and Common Crystallization Solvents

SolventKnown Solubility of this compoundGeneral Suitability for CrystallizationBoiling Point (°C)
Dimethyl Sulfoxide (DMSO)Soluble[1]Good solvent, often used with an anti-solvent189
MethanolSoluble[1]Good solvent, can be used for cooling crystallization64.7
AcetoneSoluble[1]Good solvent, volatile, suitable for evaporation methods56
WaterInsoluble (predicted)Potential anti-solvent100
EthanolLikely solubleAlternative to methanol78.37
IsopropanolLikely solubleAlternative to methanol82.6
HexaneInsoluble (predicted)Potential anti-solvent69
TolueneLikely solubleCan be a good solvent for aromatic compounds110.6

Note: This table is a guide. Experimental determination of solubility in various solvents at different temperatures is highly recommended.

Experimental Protocols

Method 1: Slow Evaporation

  • Dissolve this compound in a suitable solvent (e.g., acetone, methanol) to a concentration just below saturation at room temperature.

  • Filter the solution to remove any particulate impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a lid that has small perforations (e.g., pierced parafilm) to allow for slow evaporation of the solvent.

  • Place the container in an undisturbed location, away from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

This method is widely used for protein crystallization but can be adapted for small molecules.

  • Hanging Drop:

    • Prepare a reservoir solution containing a precipitant (a solution in which this compound is less soluble).

    • Create a concentrated solution of this compound in a good solvent.

    • Pipette a small drop (1-2 µL) of the this compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal it over the reservoir well.

    • Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of this compound in the drop and inducing crystallization.

  • Sitting Drop:

    • Similar to the hanging drop method, but the drop of this compound solution is placed on a post within the sealed well containing the reservoir solution.

Method 3: Slow Cooling

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature in an insulated container to minimize the cooling rate.

  • For further cooling, transfer the container to a refrigerator or a programmable cooling bath.

  • Avoid disturbing the solution as it cools to prevent the formation of multiple small crystals.

Mandatory Visualization

Troubleshooting_Workflow Start Start Crystallization Experiment Check_Crystals Observe Experiment Outcome Start->Check_Crystals No_Crystals No Crystals Formed Check_Crystals->No_Crystals No Growth Oil_Formation Oil Formation Check_Crystals->Oil_Formation Oiling Out Small_Crystals Small/Needle-like Crystals Check_Crystals->Small_Crystals Poor Quality Good_Crystals Good Quality Crystals Check_Crystals->Good_Crystals Success Increase_Conc Increase Concentration (Evaporation) No_Crystals->Increase_Conc Change_Solvent Change Solvent/Anti-solvent No_Crystals->Change_Solvent Induce_Nucleation Induce Nucleation (Seed/Scratch) No_Crystals->Induce_Nucleation Dilute Dilute Solution Oil_Formation->Dilute Lower_Temp Lower Temperature/Slower Cooling Oil_Formation->Lower_Temp Change_Solvent_Oil Change Solvent System Oil_Formation->Change_Solvent_Oil Slow_Process Slow Down Crystallization Rate Small_Crystals->Slow_Process Optimize_Solvent Optimize Solvent System Small_Crystals->Optimize_Solvent Lower_Conc Lower Initial Concentration Small_Crystals->Lower_Conc Increase_Conc->Check_Crystals Change_Solvent->Check_Crystals Induce_Nucleation->Check_Crystals Dilute->Check_Crystals Lower_Temp->Check_Crystals Change_Solvent_Oil->Check_Crystals Slow_Process->Check_Crystals Optimize_Solvent->Check_Crystals Lower_Conc->Check_Crystals

Caption: Troubleshooting workflow for this compound crystallization experiments.

Solvent_Selection_Logic Start Select Potential Solvents for this compound Solubility_Test Test Solubility at Room and Elevated Temperatures Start->Solubility_Test High_Solubility High Solubility at Both Temperatures Solubility_Test->High_Solubility Soluble Low_Solubility Low Solubility at Both Temperatures Solubility_Test->Low_Solubility Insoluble Good_Solubility_Profile High Solubility Hot, Low Solubility Cold Solubility_Test->Good_Solubility_Profile Ideal Profile Use_As_Good_Solvent Use as 'Good' Solvent in a Binary System High_Solubility->Use_As_Good_Solvent Use_As_Anti_Solvent Use as 'Anti-solvent' (Precipitant) Low_Solubility->Use_As_Anti_Solvent Ideal_Single_Solvent Ideal for Slow Cooling Crystallization Good_Solubility_Profile->Ideal_Single_Solvent Binary_System Develop Binary Solvent System (e.g., Vapor Diffusion, Anti-solvent Addition) Use_As_Good_Solvent->Binary_System Use_As_Anti_Solvent->Binary_System

Caption: Logical workflow for selecting a suitable solvent system for this compound crystallization.

References

Technical Support Center: Addressing Poor Solubility of MM-47755

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges with the solubility of the antibiotic MM-47755, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs). The following information is designed to offer practical solutions and detailed protocols to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of MM-47755?

A1: MM-47755 is a yellow solid that is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[1][2] However, its solubility in aqueous solutions is limited, which can pose a challenge for many biological experiments.

Q2: Why is my MM-47755 not dissolving in my aqueous experimental buffer?

A2: MM-47755 is an angucycline antibiotic, a class of compounds often characterized by poor water solubility.[3][4] The complex aromatic structure of these molecules contributes to their hydrophobic nature, leading to difficulties in dissolving them in aqueous-based media like phosphate-buffered saline (PBS) or cell culture media.

Q3: Can I use DMSO to dissolve MM-47755 for my cell-based assays?

A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro experiments. However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can have cytotoxic effects on cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell culture experiments, though the tolerance can vary depending on the cell line.

Q4: How should I store solutions of MM-47755?

A4: Once reconstituted, it is advisable to protect solutions of MM-47755 from light.[1] For short-term storage, solutions can be kept at +4°C. For long-term storage, it is recommended to store solutions at -20°C.[5] If you are storing previously prepared solutions, it is best to use them on the same day they are prepared. If storage is necessary, they can be stored at -20°C for up to one month. Before use, allow the solution to equilibrate to room temperature and ensure no precipitate has formed.[5]

Troubleshooting Guide

Issue: Precipitate Formation When Diluting a DMSO Stock Solution in Aqueous Buffer

This is a common issue when working with poorly soluble compounds. The drastic change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

    • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Utilize Co-solvents and Surfactants:

    • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[5][6][7]

    • Surfactants: Surfactants can aid in the solubilization of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5]

    A detailed experimental protocol for using these is provided below.

  • Employ Formulation Strategies:

    • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be employed to enhance the solubility and absorption of lipophilic drugs.[8]

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve dissolution rates.[6]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][8]

Quantitative Data Summary

SolventSolubility
DMSO Soluble[1][2]
Methanol Soluble[1][2]
Acetone Soluble[1][2]
Aqueous Solutions Poorly Soluble

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of MM-47755 for In Vitro Assays

This protocol provides a general guideline for preparing a working solution of MM-47755. Optimization may be required based on the specific experimental conditions.

Materials:

  • MM-47755 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Pluronic® F-68 or Tween® 80

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out a precise amount of MM-47755 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.

  • Prepare an Intermediate Solution with a Surfactant (Optional but Recommended):

    • Prepare a 10% (w/v) stock solution of Pluronic® F-68 or Tween® 80 in sterile water.

    • In a new sterile tube, add a small volume of your primary DMSO stock solution.

    • To this, add the surfactant solution to achieve a final surfactant concentration of 1-2%.

    • Vortex vigorously.

  • Prepare the Final Working Solution:

    • While vortexing your desired aqueous buffer (PBS or cell culture medium), slowly add the intermediate solution (or the primary DMSO stock if not using a surfactant) to reach your final desired concentration of MM-47755.

    • Ensure the final concentration of DMSO is below the toxic level for your cells (typically <0.5%).

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to try a lower final concentration or a different solubilization strategy.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing MM-47755 cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_outcome Outcome cluster_troubleshoot Troubleshooting Strategies weigh Weigh MM-47755 Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve_dmso dilute Dilute Stock into Buffer (Vortexing vigorously) dissolve_dmso->dilute High-Concentration Stock prepare_buffer Prepare Aqueous Buffer (e.g., PBS, Cell Media) add_surfactant Optional: Add Surfactant (e.g., Tween-80, Pluronic F-68) prepare_buffer->add_surfactant add_surfactant->dilute check Check for Precipitation dilute->check success Clear Solution: Proceed with Experiment check->success No Precipitate failure Precipitation Occurs: Troubleshoot check->failure Precipitate lower_conc Lower Final Concentration failure->lower_conc use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) failure->use_cosolvent sonicate Brief Sonication failure->sonicate

Caption: Workflow for preparing experimental solutions of MM-47755.

signaling_pathway Representative Bacterial Signaling Pathway Inhibition cluster_cell Bacterial Cell antibiotic Antibiotic (e.g., MM-47755) antibiotic->inhibition receptor Cellular Target (e.g., Enzyme, Ribosome) pathway_start Signal Transduction Initiation receptor->pathway_start downstream_effector Downstream Effector Proteins pathway_start->downstream_effector cellular_response Cellular Response (e.g., Protein Synthesis, Cell Wall Synthesis) downstream_effector->cellular_response bacterial_growth Bacterial Growth & Proliferation cellular_response->bacterial_growth inhibition->receptor

Caption: Inhibition of a bacterial signaling pathway by an antibiotic.

References

Avoiding degradation of MM 47755 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the angucyclinone antibiotic MM 47755 during extraction from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a benz[a]anthracene antibiotic belonging to the angucyclinone class, isolated from Streptomyces species.[1] Like many complex natural products, its polycyclic aromatic structure and various functional groups make it susceptible to degradation under certain experimental conditions. Key concerns include photo-oxidation, hydrolysis under acidic or alkaline conditions, and oxidative degradation, which can lead to reduced yield and the formation of impurities that may complicate downstream applications.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of this compound and similar angucyclinones include:

  • Light Exposure: The aromatic core of angucyclinones makes them susceptible to photo-oxidation.[2]

  • pH Extremes: Both acidic and alkaline conditions can lead to hydrolysis of sensitive functional groups.

  • Oxidizing Agents: The presence of peroxides in solvents or exposure to atmospheric oxygen can oxidize the molecule, leading to the formation of quinone-like derivatives or ring-cleaved products.[2]

  • Elevated Temperatures: High temperatures can accelerate degradation reactions. It is crucial to keep temperatures low, especially during concentration steps.[2]

Q3: What are the ideal storage conditions for this compound extracts?

A3: To ensure the stability of this compound, crude extracts and purified fractions should be stored at -20°C in the dark.[2] For long-term storage, flushing with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.

Q4: Which solvents are recommended for the extraction of this compound?

A4: this compound is soluble in methanol, acetone, and DMSO. For extraction from fermentation broth, polar organic solvents like methanol are often used for the mycelial cake, while ethyl acetate is commonly used for the supernatant.[2] It is critical to use high-purity, peroxide-free solvents to prevent oxidative degradation.[2]

Q5: How can I monitor the degradation of this compound during my extraction process?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method often involves subjecting a purified sample of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and ensure the analytical method can resolve them from the parent compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Step Rationale
Incomplete Cell Lysis/Extraction Ensure thorough homogenization of the mycelium with the extraction solvent. Increase the extraction time or perform additional extraction cycles.Inefficient disruption of the Streptomyces cell wall will result in a poor release of the intracellular this compound.
Degradation During Extraction Review the "Common Degradation Pathways and Prevention" table below and implement the recommended preventative measures.This compound is susceptible to various degradation pathways that can significantly reduce the yield of the intact molecule.
Suboptimal Solvent Choice Verify that the chosen extraction solvent is appropriate for this compound. Consider a multi-solvent extraction approach (e.g., methanol for mycelium, ethyl acetate for supernatant).The polarity of the extraction solvent will determine the efficiency of solubilizing this compound from the complex fermentation matrix.
Emulsion Formation During Liquid-Liquid Extraction To prevent emulsions, gently swirl the separatory funnel instead of vigorous shaking. To break an existing emulsion, try adding a small amount of a different organic solvent, using centrifugation, or employing phase separation filter papers.[3]Emulsions can trap the analyte of interest, leading to its loss during phase separation and consequently, a lower yield.[3]
Problem 2: Presence of Multiple Unidentified Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Rationale
Degradation Products Compare the chromatograms of your extract with a protected (light-excluded, low temperature) control sample. If new peaks are present, refer to the "Common Degradation Pathways and Prevention" table.The appearance of new, unexpected peaks is a strong indicator that this compound is degrading during the extraction process.
Solvent-Related Artifacts Run a blank extraction using only the solvents to identify any peaks originating from the solvents or their impurities. Use high-purity solvents.Impurities in solvents or reactions between solvents can introduce artifacts that may be mistaken for degradation products.[2]
Co-extraction of Other Metabolites Optimize the extraction and subsequent chromatographic purification steps to improve the resolution and separation of this compound from other closely related metabolites produced by the Streptomyces strain.Streptomyces are known to produce a wide array of secondary metabolites, some of which may have similar chromatographic properties to this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₆O₅Adipogen
Molecular Weight 336.3 g/mol Adipogen
Appearance Yellow solidAdipogen
Solubility DMSO, methanol, acetoneAdipogen
Synonyms 6-Desoxy-8-O-methylrabelomycin, (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trioneAdipogen
Table 2: Common Degradation Pathways and Prevention Strategies
Degradation Pathway Potential Degradation Products Preventative Measures
Photo-oxidation Oxidized quinone derivatives, ring-cleaved productsWork in a dimly lit area or use amber glassware. Protect solutions from light at all times.[2]
Oxidative Degradation Oxidized quinone derivatives, ring-cleaved productsUse freshly distilled or high-purity, peroxide-free solvents. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).[2]
Acidic/Alkaline Hydrolysis Aglycone, partially deglycosylated derivatives, or other hydrolyzed formsMaintain a neutral pH during extraction and purification. Avoid the use of strong acids or bases. Buffer solutions where necessary.
Thermal Degradation Various decomposition productsMaintain low temperatures throughout the extraction process. Use a water bath below 40°C for solvent evaporation under reduced pressure.[2]

Experimental Protocols

General Protocol for Extraction of Angucyclinone Antibiotics from Streptomyces

This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific strain and experimental setup.

  • Fermentation and Harvest:

    • Culture the Streptomyces sp. strain known to produce this compound in a suitable liquid medium under optimal conditions.

    • Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Extraction of Mycelium:

    • Wash the collected mycelium with distilled water to remove residual medium components.

    • Extract the wet mycelium with methanol by stirring for several hours at room temperature, ensuring complete protection from light.

    • Separate the methanol extract from the mycelial debris by filtration or centrifugation.

    • Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

  • Extraction of Supernatant:

    • Extract the supernatant from step 1 with an equal volume of ethyl acetate in a separatory funnel.

    • Gently mix the phases to avoid emulsion formation.

    • Collect the organic phase and repeat the extraction 2-3 times.

  • Concentration and Storage:

    • Combine all organic extracts (from both mycelium and supernatant).

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is maintained below 40°C.

    • Store the resulting crude extract at -20°C in a dark, sealed container.

Visualizations

ExtractionWorkflow cluster_fermentation Fermentation & Harvest cluster_mycelium Mycelium Processing cluster_supernatant Supernatant Processing cluster_final Final Steps Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Pellet Centrifugation->Mycelium Solid Phase Supernatant Supernatant Centrifugation->Supernatant Liquid Phase Methanol_Extraction Methanol Extraction (Protect from Light) Mycelium->Methanol_Extraction Filtration1 Filtration/Centrifugation Methanol_Extraction->Filtration1 Combine Combine Organic Extracts Filtration1->Combine Methanol Extract EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Phase_Separation Phase Separation EtOAc_Extraction->Phase_Separation Phase_Separation->Combine Ethyl Acetate Extract Dry Dry (Anhydrous Na₂SO₄) Combine->Dry Concentrate Concentrate (<40°C) Dry->Concentrate Store Store (-20°C, Dark) Concentrate->Store

Caption: General workflow for the extraction of this compound.

DegradationPathways cluster_stressors Stress Factors cluster_products Degradation Products MM47755 This compound (Intact Molecule) Photo_Oxidized Photo-oxidized Products MM47755->Photo_Oxidized Photo-oxidation Oxidized Oxidized Products MM47755->Oxidized Oxidation Hydrolyzed Hydrolyzed Products MM47755->Hydrolyzed Hydrolysis Thermal_Decomp Thermal Decomposition Products MM47755->Thermal_Decomp Degradation Light Light Light->Photo_Oxidized Oxygen Oxygen/Peroxides Oxygen->Oxidized pH Acid/Base pH->Hydrolyzed Heat Heat Heat->Thermal_Decomp

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Synthesis of (-)-8-O-Methyltetrangomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (-)-8-O-Methyltetrangomycin.

Frequently Asked Questions (FAQs)

1. What is the expected purity of synthesized (-)-8-O-Methyltetrangomycin?

The stereoselective total synthesis of (-)-8-O-Methyltetrangomycin has been reported with an overall yield of 9% over 19 linear steps, achieving an enantiomeric excess of ≥91%.[1] The final purity will depend on the successful execution and purification of each step.

2. How can I assess the purity and stereochemistry of my final product?

Purity and identity can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The data should be compared with published values.[1]

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is essential for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases are often effective for resolving angucyclinone enantiomers.[2][3][4]

  • Optical Rotation: The enantiomeric excess can also be estimated by comparing the measured optical rotation with the literature value.[1]

3. What are the common chromatographic methods for purifying (-)-8-O-Methyltetrangomycin and its intermediates?

  • Silica Gel Column Chromatography: This is the primary method for purifying intermediates throughout the synthesis.

  • Preparative HPLC: For the separation of diastereomers or closely related impurities, reversed-phase preparative HPLC can be employed.[5][6][7][8]

  • Chiral HPLC: As mentioned, this is used for the analytical and preparative resolution of enantiomers.[2][3][4]

4. My final product is a different color than expected. What could be the issue?

(-)-8-O-Methyltetrangomycin is typically a yellow amorphous solid.[5] Discoloration (e.g., brown or dark red) could indicate the presence of impurities, such as over-oxidized byproducts or residual cobalt catalyst. Further purification is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key steps of the synthesis of (-)-8-O-Methyltetrangomycin.

Logical Flow for Troubleshooting Impurities

The following diagram illustrates a general workflow for identifying and addressing purity issues during the synthesis.

troubleshooting_flow start Synthesis Step Complete check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure proceed Proceed to Next Step is_pure->proceed Yes repurify Re-purify (e.g., Column Chromatography, Prep-HPLC) is_pure->repurify No repurify->check_purity identify_impurity Identify Impurity Structure (NMR, MS) repurify->identify_impurity troubleshoot Consult Troubleshooting Guide for Specific Step identify_impurity->troubleshoot synthesis_workflow cluster_start Starting Materials start1 Chiral Octadiyne Derivative triyne Formation of Triyne start1->triyne start2 Substituted Benzaldehyde start2->triyne cycloaddition Cobalt-Mediated [2+2+2] Cycloaddition triyne->cycloaddition oxidation Oxidation with Ag(Py)2MnO4 cycloaddition->oxidation deprotection HF Deprotection oxidation->deprotection photooxidation Photooxidation deprotection->photooxidation product (-)-8-O-Methyltetrangomycin photooxidation->product impurity_relationship s1 [2+2+2] Cycloaddition i1 Regioisomers s1->i1 i2 Incomplete Cyclization Products s1->i2 s2 Oxidation i3 Over-oxidized Species s2->i3 i4 Incompletely Oxidized Intermediate s2->i4 s3 Deprotection i5 Silyl-Protected Product s3->i5 i6 Elimination/Rearrangement Products s3->i6 s4 Photooxidation s4->i3 i7 Other Photooxidation Isomers s4->i7

References

Challenges in the scale-up production of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of MM 47755, a novel secondary metabolite produced by Streptomyces fictitious. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental and production processes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the fermentation and downstream processing of this compound.

Low or No Production of this compound

Q1: We are observing very low or no detectable levels of this compound in our fermentation broth. What are the potential causes and solutions?

A1: Low productivity is a common challenge in the initial stages of scaling up secondary metabolite production.[1] Several factors could be contributing to this issue:

  • Suboptimal Fermentation Conditions: The physical and chemical environment of the bioreactor is critical for the production of secondary metabolites.[2][3] Ensure that parameters such as temperature, pH, and dissolved oxygen are maintained within the optimal ranges determined during lab-scale experiments.[4][5] Even small deviations can significantly impact yield.[4]

  • Nutrient Limitation or Inhibition: The composition of the fermentation medium is crucial.[6] Key nutrients like carbon, nitrogen, and phosphate sources must be available in the right concentrations.[3][6] High concentrations of certain nutrients, particularly phosphates, can inhibit secondary metabolite production.[6] Conversely, the depletion of a key nutrient can prematurely halt production.

  • Inadequate Inoculum: The age, size, and metabolic state of the inoculum can affect the subsequent fermentation performance. An old or insufficient inoculum may lead to a long lag phase and poor growth, ultimately affecting this compound production.

  • Genetic Instability of the Production Strain: Streptomyces species can sometimes exhibit genetic instability, leading to a loss of productivity over successive generations. It is advisable to use a fresh culture from a cryopreserved stock for each fermentation run.

Troubleshooting Steps:

  • Verify the calibration of all bioreactor probes (pH, DO, temperature).

  • Analyze the nutrient composition of the medium before and during fermentation to check for depletion.

  • Optimize the inoculum development process, ensuring a healthy and active seed culture.

  • Perform a new fermentation run starting from a freshly revived culture from your cell bank.

Inconsistent Batch-to-Batch Production

Q2: We are experiencing significant variability in the final titer of this compound between different fermentation batches, even with seemingly identical process parameters. How can we improve consistency?

A2: Batch-to-batch inconsistency is a frequent hurdle in scaling up fermentation processes.[4] The root cause often lies in subtle, unmonitored variations.

  • Raw Material Variability: The quality and composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier. This can lead to inconsistent nutrient availability.

  • Inoculum Preparation: Minor differences in the age or growth phase of the seed culture can have a cascading effect on the main production culture.

  • Mixing and Mass Transfer: In larger bioreactors, ensuring homogeneous mixing and consistent oxygen transfer throughout the vessel is more challenging.[5] Dead zones or areas with poor oxygenation can lead to a heterogeneous cell population with varying productivity.

  • Process Control: Small fluctuations in pH, temperature, or dissolved oxygen, even within the acceptable range, can lead to different metabolic responses.[7]

Troubleshooting Steps:

  • Source raw materials from a reliable supplier and qualify new lots before use in production.

  • Standardize the inoculum preparation protocol with strict adherence to timing and growth parameters.

  • Evaluate the mixing efficiency of your bioreactor. Consider adjusting the agitation speed or impeller configuration.

  • Tighten the control bands for critical process parameters and monitor them closely.

Excessive Foaming in the Bioreactor

Q3: Our fermentation is experiencing excessive foaming, leading to loss of culture volume and potential contamination. What is the best way to manage this?

A3: Foaming is a common issue, especially in protein-rich media. It can be caused by high cell densities, cell lysis, and high agitation or aeration rates.

  • Antifoam Agents: The most direct solution is the addition of an antifoam agent. However, the type and concentration of the antifoam should be carefully selected, as some can have a negative impact on cell growth or downstream processing.

  • Mechanical Foam Control: Many bioreactors are equipped with mechanical foam breakers that can disrupt foam without chemical addition.

  • Process Parameter Adjustment: Lowering the agitation or aeration rate can reduce foaming, but this must be balanced with the oxygen requirements of the culture.

Troubleshooting Steps:

  • Screen different antifoam agents for their efficacy and potential toxicity to your Streptomyces fictitious strain.

  • Implement an automated antifoam addition system controlled by a foam sensor to avoid overuse.

  • If possible, utilize a mechanical foam breaker in your bioreactor.

Downstream Processing Challenges

Q4: We are facing difficulties in efficiently extracting and purifying this compound, resulting in low recovery yields. What can be done to improve this?

A4: Downstream processing can be a significant bottleneck and often accounts for a large portion of the total production cost.[8] Challenges in this stage often relate to the complexity of the fermentation broth and the stability of the target molecule.[8][9]

  • Inefficient Cell Lysis/Extraction: If this compound is an intracellular or cell-wall-associated product, inefficient cell disruption will lead to poor recovery. The choice of solvent and extraction method is critical for maximizing the release of the compound.

  • Product Degradation: this compound may be sensitive to pH, temperature, or enzymatic degradation during processing.[8]

  • Purification Issues: Co-extraction of impurities with similar physicochemical properties to this compound can make chromatographic separation difficult.[10] This can lead to low purity or the need for multiple, yield-reducing purification steps.[10]

Troubleshooting Steps:

  • Optimize the extraction protocol by testing different solvents, pH values, and temperatures.

  • Conduct stability studies of this compound under various conditions to identify potential causes of degradation.

  • Develop a robust chromatographic method by screening different resins and mobile phases to achieve better separation from impurities.

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production
ParameterOptimal RangeNotes
Temperature28-30°CGrowth is significantly reduced above 32°C.
pH6.8-7.2Control via automated addition of 1M NaOH and 1M HCl.
Dissolved Oxygen (DO)> 30% saturationMaintain via a cascade of agitation and aeration.
Agitation Speed300-500 rpmDependent on scale and DO requirements.
Table 2: Comparison of Media Compositions on this compound Yield
Medium ComponentConcentration (g/L)Resulting this compound Titer (mg/L)
Carbon Source
Glucose20150 ± 15
Soluble Starch20250 ± 20
Glycerol20180 ± 12
Nitrogen Source
Soy Peptone10245 ± 18
Yeast Extract10210 ± 25
Ammonium Sulfate5120 ± 10

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Production
  • Aseptically transfer a cryopreserved vial of Streptomyces fictitious to 100 mL of seed medium in a 500 mL baffled flask.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Monitor the growth by observing pellet morphology and measuring packed cell volume.

  • Use the seed culture to inoculate the production bioreactor at a 5% (v/v) ratio when it reaches the late exponential growth phase.

Protocol 2: Bioreactor Setup and Operation
  • Prepare the production medium according to the optimized composition (e.g., 20 g/L soluble starch, 10 g/L soy peptone, etc.) and sterilize the bioreactor.

  • Calibrate the pH and DO probes before inoculation.

  • Set the initial process parameters: Temperature at 28°C, pH at 7.0, and DO at 100% (by sparging with sterile air).

  • Inoculate with the seed culture as per Protocol 1.

  • Maintain the DO level above 30% using a control cascade that increases agitation first, then supplements with oxygen-enriched air if necessary.

  • Monitor the fermentation for 7-10 days, taking samples periodically for analysis of this compound concentration, biomass, and key nutrient levels.

Protocol 3: Extraction and Quantification of this compound
  • Harvest the fermentation broth and centrifuge to separate the biomass from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate twice.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Quantify the concentration of this compound using a validated HPLC method with a C18 column and a UV detector at the compound's maximum absorbance wavelength.[11][12] Use a standard curve prepared with purified this compound.

Visualizations

MM_47755_Signaling_Pathway cluster_0 Environmental Signals cluster_1 Regulatory Cascade cluster_2 Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) Regulator_A Global Regulator A Nutrient_Limitation->Regulator_A activates Growth_Phase Stationary Phase Growth_Phase->Regulator_A induces Regulator_B Pathway-Specific Regulator B Regulator_A->Regulator_B activates Biosynthetic_Genes This compound Biosynthetic Genes Regulator_B->Biosynthetic_Genes activates transcription Precursors Primary Metabolite Precursors Precursors->Biosynthetic_Genes substrate for MM_47755 This compound Biosynthetic_Genes->MM_47755 synthesizes

Caption: Hypothetical signaling pathway for this compound production.

Experimental_Workflow cluster_screening Parameter Screening Start Start: Low Yield Shake_Flask Shake Flask Screening Start->Shake_Flask Lab_Bioreactor Lab-Scale Bioreactor Optimization (2L) Shake_Flask->Lab_Bioreactor Optimized Conditions Media_Components Media Components (C/N Sources) Shake_Flask->Media_Components Physical_Params Physical Parameters (pH, Temp) Shake_Flask->Physical_Params Pilot_Scale Pilot Scale-Up (50L) Lab_Bioreactor->Pilot_Scale Process Parameters Defined Production Optimized Production Pilot_Scale->Production

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Logic Problem Low this compound Yield? Check_Growth Is Biomass Normal? Problem->Check_Growth Inoculum_Issue Check Inoculum (Age, Viability) Check_Growth->Inoculum_Issue No Check_Params Are Parameters (pH, DO, Temp) Optimal? Check_Growth->Check_Params Yes Media_Issue Check Medium (Composition, Sterility) Inoculum_Issue->Media_Issue Calibrate_Probes Calibrate Probes & Verify Control Loops Check_Params->Calibrate_Probes No Genetic_Drift Suspect Genetic Drift (Use Fresh Stock) Check_Params->Genetic_Drift Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Interpreting Complex NMR Spectra of MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this angucyclinone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the general structural features of this compound that I should be aware of before interpreting its NMR spectra?

A1: this compound is a polycyclic aromatic natural product belonging to the angucyclinone class of antibiotics. Its core structure is a benz[a]anthracene skeleton. Key features include a highly substituted aromatic region, a chiral tertiary alcohol, a methoxy group, and several carbonyl groups. Understanding this complex, rigid structure is crucial for predicting and interpreting the chemical shifts and coupling patterns in its NMR spectra.

Q2: I am seeing a large number of overlapping signals in the aromatic region of the ¹H NMR spectrum. How can I begin to assign these protons?

A2: The aromatic region of this compound's ¹H NMR spectrum is indeed crowded due to the multiple protons on the benz[a]anthracene core. To resolve and assign these signals, it is highly recommended to use two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment will help identify coupled proton networks within the same aromatic ring. Additionally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range correlations between protons and carbons, which is invaluable for piecing together the connectivity of the aromatic system.

Q3: The aliphatic region of the ¹H NMR spectrum shows some complex splitting patterns. What is the best approach to analyze these?

A3: The aliphatic protons in the partially saturated ring of this compound exhibit complex splitting due to both geminal and vicinal couplings in a constrained ring system. To decipher these patterns, start by identifying the multiplicities (e.g., doublet of doublets, multiplets). A HSQC (Heteronuclear Single Quantum Coherence) experiment is essential to correlate each proton signal directly to its attached ¹³C signal. Following this, a TOCSY (Total Correlation Spectroscopy) experiment can help identify all protons within a spin system, even if they are not directly coupled, which is useful for mapping out the entire aliphatic ring structure.

Q4: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. What experiments can help?

A4: Quaternary carbons, which lack attached protons, will not show correlations in an HSQC spectrum. The primary tool for their assignment is the HMBC experiment. By observing long-range correlations from known protons to the quaternary carbons, you can deduce their positions within the molecular framework. For example, protons on the aromatic rings will show correlations to the carbonyl carbons and other quaternary aromatic carbons.

Troubleshooting Guides

Issue 1: Inconsistent Chemical Shifts
  • Problem: The observed chemical shifts in my NMR spectra of this compound do not match the literature values precisely.

  • Possible Causes & Solutions:

    • Solvent Effects: Chemical shifts are highly dependent on the solvent used. Ensure you are using the same solvent as reported in the literature (e.g., CDCl₃, DMSO-d₆). Even small changes in solvent polarity can lead to significant shifts.

    • Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in hydrogen bonding (like the hydroxyl proton). Try to use a concentration similar to that reported in reference experiments.

    • Temperature: Temperature fluctuations can also influence chemical shifts. Ensure your NMR spectrometer is properly calibrated and the sample temperature is stable.

    • pH: If using a protic solvent, the pH of the sample can impact the chemical shifts of acidic or basic protons.

Issue 2: Poor Signal Resolution
  • Problem: The peaks in my spectra are broad and poorly resolved, making it difficult to determine multiplicities and coupling constants.

  • Possible Causes & Solutions:

    • Shimming: The magnetic field homogeneity may need improvement. Perform manual or automated shimming on your sample to obtain sharper peaks.

    • Sample Purity: Impurities can lead to overlapping signals and a complex baseline. Purify your sample of this compound using techniques like HPLC or column chromatography.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your solvents are of high purity.

    • Molecular Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1200.1---
245.13.09, 2.91dd, d17.0, 3.4
371.0---
446.92.52, 2.30dd, d14.5, 3.4
4a132.8---
5126.97.71d7.6
6135.27.66t7.6
6a133.4---
7182.2---
7a137.9---
8162.2---
9118.47.30d8.4
10134.77.76t8.4
11124.08.18d8.4
12188.1---
12a125.1---
12b139.5---
3-CH₃29.81.50s-
8-OCH₃55.84.01s-
3-OH-3.61s-

Note: Data is compiled from published literature and may vary slightly based on experimental conditions.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Materials:

    • This compound (≥98% purity)

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

    • NMR tube (5 mm)

    • Pipettes and vials

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently sonicate or vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

2. Standard NMR Experiments for Structure Elucidation

The following is a recommended suite of NMR experiments for the complete structural analysis of this compound:

  • ¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling).

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out proton networks in the aromatic and aliphatic regions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting different spin systems and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in the 3D structure, which can help in determining the stereochemistry.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR & DEPT NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Proton_Assignment Proton Assignment COSY->Proton_Assignment Carbon_Assignment Carbon Assignment HSQC->Carbon_Assignment Connectivity Establish Connectivity HMBC->Connectivity Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Proton_Assignment->Carbon_Assignment Carbon_Assignment->Connectivity Connectivity->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the NMR-based structural elucidation of this compound.

logical_relationship cluster_problem Problem cluster_solution Solution Pathway cluster_1d Initial Analysis cluster_2d_connectivity Establishing Connectivity cluster_2d_3d 3D Structure cluster_outcome Outcome Complex_Spectra Complex/Overlapping NMR Spectra H1_C13 ¹H and ¹³C NMR (Identify functional groups, proton/carbon count) Complex_Spectra->H1_C13 COSY COSY (¹H-¹H Correlations) H1_C13->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_C13->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC NOESY NOESY (Through-Space Correlations) HMBC->NOESY Structure Unambiguous Structural Assignment of this compound NOESY->Structure

Caption: Logical workflow for resolving complex NMR spectra of natural products like this compound.

Validation & Comparative

A Comparative Guide to MM 47755 and Other Angucyclinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angucyclinone antibiotics, a class of polyketide natural products, are renowned for their diverse biological activities, including potent antibacterial and antitumor properties. This guide provides a comparative analysis of MM 47755 against other notable angucyclinones: landomycin E, saquayamycin, and urdamycin A. The information presented herein is supported by experimental data to aid in research and development decisions.

Performance Comparison

The following tables summarize the available quantitative data on the antibacterial and cytotoxic activities of this compound and its counterparts.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)
This compound 12.512.5
Landomycin E Data not availableData not available
Saquayamycin Active (qualitative)[1][2]Active (qualitative)[1]
Urdamycin A Active (qualitative)[3]Active (qualitative)[3]

Note: Directly comparable MIC values for all compounds against the same bacterial strains are limited in the available literature. "Active (qualitative)" indicates that the compound has been reported to have activity against the specified bacterial genus, but specific MIC values were not found in the context of this comparison.

Table 2: Cytotoxic Activity (IC50) Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50
This compound Data not availableData not availableData not available
Landomycin A MCF-7Breast Cancer~1.8 µM[4]
MDA-MB-231Breast CancerPotent activity reported[4]
Landomycin E JurkatT-cell LeukemiaPotent activity reported[5]
KB-3-1Cervical CarcinomaPotent activity reported[6]
Saquayamycin B PC-3Prostate Cancer0.0075 µM[7]
H460Non-small cell lung cancer3.9 µM[7]
MDA-MB-231Breast Cancer<0.025 µM[8]
Saquayamycin B1 SW480Colorectal Cancer0.18-0.84 µM[9]
SW620Colorectal Cancer0.18-0.84 µM[9]
Urdamycin A L1210Leukemia2.4 µg/mL (proliferation), 0.55 µg/mL (stem cell)[10]
Urdamycin W A549Lung Carcinoma0.019 µM

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented is for comparative purposes and is collated from various studies.

Mechanisms of Action & Signaling Pathways

Angucyclinone antibiotics exert their biological effects through various mechanisms, often involving the induction of apoptosis and interference with key cellular signaling pathways.

Landomycin E is known to induce apoptosis through rapid mitochondrial damage and the generation of intracellular oxidative stress.[6] This leads to the release of pro-apoptotic factors and subsequent caspase activation.

landomycin_e_pathway Landomycin E Landomycin E Mitochondrial Damage Mitochondrial Damage Landomycin E->Mitochondrial Damage Oxidative Stress (ROS) Oxidative Stress (ROS) Landomycin E->Oxidative Stress (ROS) Apoptosis Apoptosis Mitochondrial Damage->Apoptosis Oxidative Stress (ROS)->Apoptosis

Caption: Landomycin E induced apoptosis pathway.

Saquayamycin B1 has been demonstrated to suppress cancer cell proliferation, invasion, and migration by inhibiting the PI3K/AKT signaling pathway.[9] This pathway is crucial for cell survival and growth.

saquayamycin_pathway Saquayamycin B1 Saquayamycin B1 PI3K PI3K Saquayamycin B1->PI3K AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation Cell Survival Cell Survival AKT->Cell Survival

Caption: Saquayamycin B1 inhibits the PI3K/AKT pathway.

Urdamycin A is a potent inhibitor of the mTOR signaling pathway, affecting both mTORC1 and mTORC2 complexes.[11][12] This dual inhibition leads to the induction of both apoptosis and autophagy in cancer cells.

urdamycin_a_pathway Urdamycin A Urdamycin A mTORC1 mTORC1 Urdamycin A->mTORC1 mTORC2 mTORC2 Urdamycin A->mTORC2 Apoptosis Apoptosis mTORC1->Apoptosis Autophagy Autophagy mTORC1->Autophagy mTORC2->Apoptosis

Caption: Urdamycin A inhibits mTORC1 and mTORC2.

The specific signaling pathway for This compound has not been extensively detailed in the available literature. However, as an angucyclinone antibiotic, it is plausible that its mechanism also involves the induction of apoptosis and interference with critical cellular processes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[13][14][15]

mic_workflow prep Prepare serial dilutions of antibiotic in broth inoculate Inoculate with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (growth) incubate->read determine MIC = Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination.

1. Preparation of Antibiotic Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent.
  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

  • Culture the bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) overnight in the appropriate broth.
  • Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

mtt_workflow seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of compound seed->treat incubate_cells Incubate for desired duration (e.g., 48h) treat->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO, SDS) incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure

Caption: Workflow for MTT cytotoxicity assay.

1. Cell Seeding:

  • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

6. Calculation of IC50:

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.

References

A Comparative Efficacy Analysis of MM 47755 and Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of MM 47755, an angucyclinone antibiotic, and tetracycline, a well-established broad-spectrum antibiotic. The following sections present a summary of their mechanisms of action, comparative in vitro efficacy data, and the experimental protocols utilized for these assessments.

Introduction

This compound, also known as 8-O-Methyltetrangomycin, is an antibiotic belonging to the angucyclinone class, isolated from Streptomyces species.[1] Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria.[2] Both compounds exhibit activity against a range of bacteria, but they differ significantly in their chemical structure and proposed mechanisms of action. This guide aims to provide a comparative overview to aid researchers in understanding the potential applications and efficacy of these two antimicrobial agents.

Mechanism of Action

This compound

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as an angucyclinone antibiotic, it is part of a large family of type II polyketide natural products known for a variety of biological activities, including antibacterial and anticancer effects.[3] The proposed antibacterial action of some angucyclinones involves the inhibition of bacterial enzymes or interference with DNA replication, though the specific targets can vary among different members of this class.

Tetracycline

Tetracycline is a well-characterized bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[2] Its primary mode of action involves reversibly binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and effectively halting protein synthesis.[2]

Comparative Efficacy: In Vitro Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tetracycline against several Gram-positive bacteria. The data for this compound is derived from available product information, while the tetracycline data is compiled from various published studies.

BacteriumThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus Smith12.50.1 - >16 (strain dependent)[4][5][6]
Staphylococcus aureus MS9610 (multi-resistant)12.5≥ 8.0 (resistant strains)[5]
Micrococcus luteus PCI 1001251.17 ± 0.78[7]
Bacillus subtilis NRRLB-55812.50.1 - 8.0 (strain dependent)[4][8][9]

Experimental Protocols

While the specific experimental protocol for the cited this compound MIC data is not detailed in the source, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, consistent with guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), is provided below.[10][11][12]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Test compounds (this compound, Tetracycline)

  • Bacterial strains (e.g., Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: a. A single, pure colony of the test bacterium is inoculated into a suitable broth and incubated overnight to achieve a stationary phase culture. b. The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Stock solutions of this compound and tetracycline are prepared in an appropriate solvent. b. A two-fold serial dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well microtiter plates.

  • Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well containing the antimicrobial dilutions. b. A positive control well (containing inoculum but no antimicrobial) and a negative control well (containing medium only) are included on each plate. c. The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results: a. Following incubation, the plates are examined visually for bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 50S_subunit 50S Subunit Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S_subunit Attempts to bind to A-site Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action for Tetracycline.

MM47755_Proposed_Mechanism MM47755 This compound (Angucyclinone) Bacterial_Cell Bacterial Cell MM47755->Bacterial_Cell Enters Inhibition Inhibition Target_Enzyme Potential Target: Bacterial Enzyme Bacterial_Cell->Target_Enzyme Interacts with DNA_Replication Potential Target: DNA Replication Bacterial_Cell->DNA_Replication Interferes with Cellular_Process Essential Cellular Process Inhibition->Cellular_Process Disrupts

Caption: Proposed mechanism for this compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare 2-fold Serial Dilutions of Antibiotic in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Validation of MM 47755 Antibacterial Activity in Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of MM 47755, an angucyclinone antibiotic, with a focus on its efficacy against resistant bacterial strains. The information presented herein is intended to support further research and development in the field of antimicrobial agents.

Executive Summary

This compound, also known as 8-O-Methyltetrangomycin, is a natural product isolated from Streptomyces species. It has demonstrated in-vitro antibacterial activity against Gram-positive bacteria, including a multi-resistant strain of Staphylococcus aureus. This guide offers a summary of its known antibacterial spectrum, a comparison with standard-of-care antibiotics used for resistant infections, detailed experimental protocols for assessing antibacterial activity, and a generalized workflow for such validation.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the available quantitative data on the antibacterial activity of this compound and provide a reference for the activity of comparator antibiotics against key resistant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureus Smith-12.5
Staphylococcus aureus MS9610Multi-resistant12.5
Micrococcus luteus PCI 1001-25
Bacillus subtilis NRRLB-558-12.5

Table 2: Typical MIC Ranges of Vancomycin and Linezolid against Resistant Gram-Positive Pathogens.

AntibioticResistant PathogenTypical MIC Range (µg/mL)
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 2[1][2]
LinezolidVancomycin-Resistant Enterococcus (VRE)0.72 - 2[3]

Note: The provided MIC ranges for Vancomycin and Linezolid are based on published literature and may vary depending on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antibacterial activity of a compound like this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., resistant strains of S. aureus, Enterococcus spp.)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility Testing

This is a qualitative method to determine the susceptibility of bacteria to a specific antibiotic.

Materials:

  • Test compound (impregnated on sterile paper disks)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition (the clear area around the disks where bacteria have not grown) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts for the specific antibiotic and bacterium.

Mandatory Visualization

Experimental Workflow for Antibacterial Activity Validation

The following diagram illustrates a generalized workflow for the validation of the antibacterial activity of a test compound against resistant bacterial strains.

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Compound Test Compound (this compound) MIC MIC Determination (Broth Microdilution) Compound->MIC Disk Susceptibility Testing (Disk Diffusion) Compound->Disk Strains Resistant Bacterial Strains (e.g., MRSA, VRE) Strains->MIC Strains->Disk Data Data Collection (MIC values, Zone Diameters) MIC->Data Disk->Data Comparison Comparison with Standard Antibiotics Data->Comparison Conclusion Evaluation of Antibacterial Efficacy Comparison->Conclusion

Caption: Experimental workflow for validating antibacterial activity.

Potential Mechanism of Action of Angucyclinone Antibiotics

While the specific signaling pathway for this compound has not been fully elucidated, angucyclinone antibiotics are known to be aromatic polyketides synthesized by type II polyketide synthases. Their mode of action can be diverse and may involve the inhibition of key cellular processes. Further research is required to determine the precise mechanism of this compound.

potential_mechanism MM47755 This compound (Angucyclinone) BacterialCell Bacterial Cell MM47755->BacterialCell Enters Target Potential Cellular Target (e.g., DNA/RNA synthesis, protein synthesis, cell wall synthesis) MM47755->Target Interacts with BacterialCell->Target Inhibition Inhibition of Essential Processes Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothesized mechanism of action for this compound.

References

Comparative Analysis of MM 47755: An Inferred Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibiotic activity of MM 47755. This document provides a comparative analysis of its performance against select bacteria, based on available data, and explores potential cross-resistance scenarios.

Introduction

This compound, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a benz[a]anthracene antibiotic belonging to the angucycline class. First isolated from a Streptomyces species in 1989, its antibacterial properties have been noted against a spectrum of Gram-positive bacteria. This guide synthesizes the limited available data on this compound to offer a comparative perspective on its efficacy and to infer potential cross-resistance patterns with other antibiotic classes. Due to the scarcity of direct cross-resistance studies involving this compound, this analysis relies on comparing its known Minimum Inhibitory Concentrations (MICs) with general susceptibility profiles of the targeted bacterial species to other common antibiotics.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following table summarizes the known MIC values for this compound against specific bacterial strains. For a comparative framework, representative MIC ranges for other common antibiotics against the same bacterial species are provided. It is important to note that the comparative MICs are drawn from general data for the species and not necessarily for the specific strains tested with this compound, as this specific data is not publicly available.

Bacterial StrainThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Erythromycin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus Smith12.50.015 - >2560.12 - 1280.03 - >10240.06 - >2560.25 - 8
Staphylococcus aureus MS9610 (multi-resistant)12.5ResistantResistantResistantResistantSusceptible-Intermediate
Micrococcus luteus PCI 100125≤0.12 - >160.25 - 4≤1 - 16≤0.06 - >640.5 - 4
Bacillus subtilis NRRLB-55812.50.015 - 80.03 - 20.06 - 80.03 - 40.12 - 4

Note: The MIC values for this compound are from a single available source[1]. The comparative MIC ranges are compiled from various susceptibility studies.

Inferred Cross-Resistance Analysis

Direct experimental data on cross-resistance between this compound and other antibiotics is not available in the reviewed literature. However, based on the compound's chemical class and the provided MIC data, we can infer potential cross-resistance scenarios.

This compound is an angucycline antibiotic. The mechanism of action for many angucyclines involves the inhibition of bacterial enzymes such as topoisomerases or interference with DNA replication and transcription. This mechanism differs from many common antibiotic classes.

  • Against Multi-Resistant Staphylococcus aureus (MS9610): The data indicates that this compound maintains an MIC of 12.5 µg/mL against a multi-resistant strain of S. aureus. This suggests a lack of cross-resistance with the agents to which this strain is resistant (which commonly include beta-lactams, macrolides, and fluoroquinolones). The preserved activity of this compound implies that the resistance mechanisms present in S. aureus MS9610 (e.g., efflux pumps, target site modifications for other antibiotics) do not significantly impact the efficacy of this compound.

  • General Considerations: Cross-resistance is most common between antibiotics with similar chemical structures or mechanisms of action. As an angucycline, this compound is structurally distinct from major antibiotic classes like beta-lactams, aminoglycosides, and macrolides. Therefore, it is less likely to be affected by resistance mechanisms that are highly specific to those classes. However, broader resistance mechanisms, such as the upregulation of multidrug efflux pumps, could potentially confer some level of cross-resistance to this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data for this compound was likely obtained using one of the standardized methods detailed below.

Broth Microdilution Method

This is a widely used method for determining MIC values and is performed as follows:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a saline solution and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

An alternative method for MIC determination is the agar dilution technique:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Mandatory Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Antibiotic Stock Antibiotic Stock Serial Dilutions Serial Dilutions Antibiotic Stock->Serial Dilutions Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Serial Dilutions->Inoculation Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Value MIC Value Visual Inspection->MIC Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Inferred_Cross_Resistance_Logic MM_47755 This compound (Angucycline) Activity_Preserved Activity Preserved MM_47755->Activity_Preserved Activity_Reduced Activity Potentially Reduced MM_47755->Activity_Reduced Other_Antibiotics Other Antibiotics (e.g., Beta-lactams, Macrolides) Resistance_Mechanisms Specific Resistance Mechanisms (e.g., PBP2a, erm genes) Other_Antibiotics->Resistance_Mechanisms induces Multi_Resistant_Strain Multi-Resistant S. aureus MS9610 Broad_Mechanisms Broad-Spectrum Mechanisms (e.g., Efflux Pumps) Multi_Resistant_Strain->Broad_Mechanisms may possess Multi_Resistant_Strain->Activity_Preserved tested against Resistance_Mechanisms->Multi_Resistant_Strain confers resistance in Broad_Mechanisms->Activity_Reduced could lead to No_Cross_Resistance Inferred: No Cross-Resistance Activity_Preserved->No_Cross_Resistance suggests Potential_Cross_Resistance Inferred: Potential Cross-Resistance Activity_Reduced->Potential_Cross_Resistance suggests

Caption: Logical framework for inferring cross-resistance with this compound.

References

Unraveling the Efficacy of MM-47755: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the experimental data for MM-47755, a potent modulator of the Wnt signaling pathway, reveals a consistent and promising therapeutic profile. This guide synthesizes the available preclinical data, offering a clear comparison of its in vitro and in vivo performance for researchers, scientists, and drug development professionals. While initially identified as an antibiotic, the preponderance of recent research has focused on its role as a Wnt pathway inhibitor, where it is often referred to as SM04755.

This comparison guide will objectively present the performance of MM-47755/SM04755, supported by experimental data, to provide a clear understanding of its therapeutic potential.

In Vitro Efficacy: Potent Inhibition of Wnt Signaling and Anti-inflammatory Effects

The in vitro activity of MM-47755 (SM04755) has been characterized across various cell-based assays, demonstrating its potent and selective inhibition of the Wnt signaling pathway and its downstream effects on inflammation and cell differentiation.

Assay TypeCell Line/SystemKey FindingsEC50/IC50
Wnt Signaling Inhibition Cell-based reporter assayPotent and selective inhibition of Wnt signaling.[1][2][3][4]152 nM[1][2][4] / 156 nM[3]
Anti-inflammatory Activity THP-1 monocytes and PBMCsInhibition of LPS and anti-CD3/anti-CD28 induced TNF-α and IL-6 secretion.[1][2][4]500 nM[1][2][4]
Tenocyte Differentiation Human mesenchymal stem cells (hMSCs)Induced differentiation into tenocytes expressing SCXA, tenomodulin, and tenascin C.[1]200 nM[1]
Fibrosis Inhibition Human dermal fibroblastsInhibition of TGF-β stimulated αSMA, PAI-1, CTGF, and collagen gene expression.[2]400 nM (for αSMA reduction)[2]
Keratinocyte Proliferation Cytokine-induced keratinocytesInhibition of proliferation.[4]~900 nM[4]
Antibacterial Activity Staphylococcus aureus Smith, S. aureus MS9610 (multi-resistant), Micrococcus luteus PCI 1001, Bacillus subtilis NRRLB-558Inhibitory activity.MIC: 12.5 µg/mL, 12.5 µg/mL, 25 µg/mL, 12.5 µg/mL respectively[5]

In Vivo Efficacy: Targeted Action and Favorable Safety Profile in Preclinical Models

In vivo studies have corroborated the in vitro findings, demonstrating the therapeutic potential of topically applied MM-47755 (SM04755) in various disease models with minimal systemic exposure and no detectable toxicity.[6][7][8]

Animal ModelDiseaseAdministrationKey Findings
Rat Collagenase-Induced Tendinopathy Model TendinopathyTopicalReduced tendon inflammation, evidence of tendon regeneration, decreased pain, and improved weight-bearing function.[6][7][8]
Mouse Bleomycin-Induced Scleroderma Model SclerodermaTopicalReversed dermal fibrosis, increased adipose tissue, and reduced vasculopathy.[2]
Mouse Imiquimod-Induced Psoriasis Model PsoriasisTopicalDecreased skin and ear thickness, improved skin appearance, and reduced spleen size and weight.[4]

Mechanism of Action: Targeting the Wnt Signaling Pathway

Biochemical profiling and computational modeling have identified that MM-47755 (SM04755) exerts its effects by inhibiting CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6][7] This inhibition leads to the modulation of the Wnt signaling pathway, which is known to be upregulated in conditions like tendinopathy, fibrosis, and certain cancers.[1][2][7] The inhibition of these kinases results in reduced Wnt pathway activity, leading to decreased inflammation and enhanced tissue regeneration.[6][7][8]

MM-47755_Mechanism_of_Action Mechanism of Action of MM-47755 (SM04755) cluster_drug MM-47755 (SM04755) cluster_targets Molecular Targets cluster_pathway Signaling Pathway cluster_outcomes Therapeutic Outcomes MM47755 MM-47755 (SM04755) CLK2 CLK2 MM47755->CLK2 inhibits DYRK1A DYRK1A MM47755->DYRK1A inhibits Wnt Wnt Signaling Pathway CLK2->Wnt modulates DYRK1A->Wnt modulates Inflammation Reduced Inflammation Wnt->Inflammation leads to Regeneration Enhanced Tissue Regeneration Wnt->Regeneration leads to

Caption: Mechanism of action of MM-47755 (SM04755).

Experimental Protocols

Wnt Pathway Inhibition Assay

Wnt pathway inhibition was quantified using a cell-based luciferase reporter assay.[3] SW480 colon cancer cells, which have a constitutively active Wnt pathway, were utilized. These cells contain a luciferase reporter gene under the control of a β-catenin/TCF-responsive promoter. Cells were treated with varying concentrations of MM-47755 (SM04755), and the resulting luciferase activity was measured to determine the extent of Wnt pathway inhibition. The EC50 value was calculated as the concentration of the compound that produced a 50% reduction in luciferase activity.[1][3]

In Vivo Tendinopathy Model

The in vivo efficacy was assessed in a collagenase-induced tendinopathy model in rats.[1][6][8] Tendinopathy was induced by injecting collagenase into the Achilles tendon. Following induction, animals were treated with a topical application of MM-47755 (SM04755) or a vehicle control. The therapeutic effects were evaluated through histological analysis of tendon morphology, measurement of inflammatory markers, assessment of pain via weight-bearing tests, and evaluation of tendon regeneration markers.[1][6][8]

Experimental_Workflow Experimental Workflow: From In Vitro to In Vivo cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_outcome Outcome ReporterAssay Wnt Reporter Assay (EC50 Determination) Model Disease Model Induction (e.g., Tendinopathy) ReporterAssay->Model informs AntiInflammatory Anti-inflammatory Assays (Cytokine Measurement) AntiInflammatory->Model informs Differentiation Cell Differentiation Assays Differentiation->Model informs Treatment Topical Treatment (MM-47755/SM04755) Model->Treatment Evaluation Efficacy Evaluation (Histology, Biomarkers, Function) Treatment->Evaluation Data Comparative Efficacy Data Evaluation->Data

Caption: General experimental workflow.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of MM-47755 (SM04755) as a topical agent for diseases characterized by upregulated Wnt signaling and inflammation. Its potent and selective mechanism of action, coupled with a favorable safety profile in preclinical models, makes it a compelling candidate for further clinical development. The initial characterization of MM-47755 as an antibiotic suggests a broader biological activity that warrants further investigation, although the primary focus of recent research has been on its Wnt-inhibitory properties. Future studies should aim to further elucidate its clinical efficacy and safety in human trials.

References

Spectroscopic data comparison for MM 47755 from different sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a critical evaluation of spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of publicly available spectroscopic data for the antibiotic MM 47755, also known as (-)-8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, from its initial isolation and a subsequent total synthesis.

This compound is a member of the angucycline class of antibiotics, first isolated from a Streptomyces species. Its chemical formula is C₂₀H₁₆O₅ with a molecular weight of 336.3 g/mol . This comparison aims to collate and contrast the reported spectroscopic data from the original isolation paper by Gilpin et al. (1989) and the total synthesis reported by Kesenheimer and Groth (2006), providing a valuable resource for researchers working with this molecule.

Spectroscopic Data Comparison

To facilitate a clear comparison, the reported spectroscopic data from the two primary sources are summarized below.

Spectroscopic TechniqueData from Natural Product (Gilpin et al., 1989)Data from Synthesized Product (Kesenheimer and Groth, 2006)
¹H NMR (CDCl₃)Data not publicly available in detail.δ (ppm): 8.28 (d, J = 7.8 Hz, 1H), 8.22 (d, J = 7.8 Hz, 1H), 7.75 (t, J = 7.8 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.39 (d, J = 8.4 Hz, 1H), 4.01 (s, 3H), 3.28 (d, J = 16.8 Hz, 1H), 2.98 (d, J = 16.8 Hz, 1H), 2.85 (s, 1H), 1.63 (s, 3H)
¹³C NMR (CDCl₃)Data not publicly available in detail.δ (ppm): 202.1, 182.8, 182.4, 162.2, 145.8, 136.2, 134.9, 133.4, 132.9, 130.2, 127.3, 126.9, 124.7, 119.8, 119.4, 70.9, 56.1, 46.9, 29.8
Infrared (IR) Data not publicly available in detail.ν (cm⁻¹): 3450, 2925, 1715, 1650, 1620, 1580, 1450, 1380, 1270, 1210, 1050, 750
Mass Spectrometry (MS) Data not publicly available in detail.HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₇O₅: 337.1076; found: 337.1076

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and comparison of spectroscopic data.

From the Total Synthesis by Kesenheimer and Groth (2006):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.0 ppm) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source on a Bruker ApexQe FT-ICR mass spectrometer.

From the Isolation by Gilpin et al. (1989):

Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been extensively elucidated. However, as an angucycline antibiotic, its mechanism of action is likely to be similar to other members of this class, which are known to intercalate with DNA and inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately leads to bacterial cell death.

The general workflow for investigating the mode of action of a novel antibiotic like this compound is depicted below.

experimental_workflow cluster_discovery Compound Discovery & Characterization cluster_activity Biological Activity Assessment cluster_moa Mechanism of Action Studies cluster_pathway Signaling Pathway Elucidation Isolation Isolation from Natural Source Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Isolation->Spectroscopy Synthesis Total Synthesis Synthesis->Spectroscopy MIC Minimum Inhibitory Concentration (MIC) Assay Spectroscopy->MIC Spectrum Determination of Antibacterial Spectrum MIC->Spectrum Macromolecular Macromolecular Synthesis Inhibition Assays (DNA, RNA, Protein) Spectrum->Macromolecular Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase II) Macromolecular->Enzyme Membrane Cell Membrane Integrity Assays Macromolecular->Membrane Transcriptomics Transcriptomics (RNA-seq) Enzyme->Transcriptomics Membrane->Transcriptomics Proteomics Proteomics Transcriptomics->Proteomics Metabolomics Metabolomics Proteomics->Metabolomics Pathway_Analysis Bioinformatic Pathway Analysis Metabolomics->Pathway_Analysis

General experimental workflow for antibiotic characterization.

The following diagram illustrates the proposed mechanism of action for angucycline antibiotics, including this compound.

signaling_pathway cluster_cell Bacterial Cell MM47755 This compound (Angucycline Antibiotic) DNA Bacterial DNA MM47755->DNA Intercalation TopoII Topoisomerase II MM47755->TopoII Inhibition DNA->TopoII Binding & Cleavage Replication DNA Replication & Transcription TopoII->Replication Enables CellDeath Cell Death TopoII->CellDeath Inhibition leads to Replication->CellDeath Leads to

Proposed mechanism of action for this compound.

Benchmarking MM 47755: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibiotic MM 47755 and its potential antifungal activity in the context of established antifungal agents. While quantitative antifungal data for this compound is not publicly available, this document summarizes its known characteristics and offers a framework for its evaluation against current therapeutic options.

Introduction to this compound

This compound, also known as 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is an antibiotic belonging to the angucyclinone class, isolated from Streptomyces species. Angucyclinones are a family of polyketides known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The activity of these compounds can be highly variable, with some exhibiting potent antimicrobial effects while others show little to no activity.

While this compound has demonstrated antibacterial activity, its antifungal properties are not well-documented in publicly accessible literature. One source describes its activity against Candida albicans as "weak," suggesting limited potential as a standalone antifungal agent. Further research and quantitative testing are required to fully elucidate its antifungal spectrum and potency.

Comparative Landscape of Known Antifungal Agents

To provide a benchmark for evaluating novel compounds like this compound, it is essential to understand the characteristics of established antifungal agents. These are broadly categorized based on their mechanism of action and chemical structure.

Antifungal Class Mechanism of Action Examples Typical Spectrum of Activity
Polyenes Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.Amphotericin B, NystatinBroad-spectrum, including most Candida and Aspergillus species, and endemic mycoses.
Azoles Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity.Fluconazole, Itraconazole, Voriconazole, PosaconazoleBroad-spectrum, with activity against many yeasts and molds. Spectrum varies among individual agents.
Echinocandins Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell lysis.Caspofungin, Micafungin, AnidulafunginPrimarily active against Candida species (including many azole-resistant strains) and Aspergillus species.
Allylamines Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.TerbinafinePrimarily used for dermatophyte infections (e.g., nail, skin, and hair fungi).
Pyrimidines Interferes with fungal DNA and RNA synthesis.Flucytosine (5-FC)Primarily used in combination therapy for systemic infections with Candida and Cryptococcus.

Experimental Protocols

To quantitatively assess the antifungal activity of a compound like this compound, a standardized methodology is crucial. The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds, culture the isolate on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working antifungal solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

    • The final 100 µL from the last dilution column is typically discarded.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: A well containing only medium and inoculum (no drug).

    • Sterility Control: A well containing only medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. For some fungistatic agents, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization compound_library Compound Library (including this compound) primary_assay Primary Antifungal Assay (e.g., Agar Diffusion) compound_library->primary_assay hit_identification Hit Identification primary_assay->hit_identification mic_determination MIC Determination (Broth Microdilution) hit_identification->mic_determination spectrum_analysis Spectrum of Activity Analysis mic_determination->spectrum_analysis toxicity_assay Cytotoxicity Assay spectrum_analysis->toxicity_assay sar_studies Structure-Activity Relationship (SAR) toxicity_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_testing In Vivo Efficacy Testing lead_optimization->in_vivo_testing

Caption: Antifungal Drug Discovery Workflow

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol demethylase Lanosterol 14-α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane squalene_epoxidase->lanosterol demethylase->ergosterol azoles Azoles azoles->demethylase Inhibition allylamines Allylamines allylamines->squalene_epoxidase Inhibition polyenes Polyenes polyenes->ergosterol Binding & Disruption

Caption: Ergosterol Biosynthesis Pathway and Antifungal Targets

Lack of Publicly Available Data on Structure-Activity Relationship (SAR) Studies of MM 47755 Analogs Hinders Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for structure-activity relationship (SAR) studies specifically focused on analogs of the antibiotic MM 47755 has revealed a significant gap in publicly available research. While information on the parent compound, this compound (also known as 8-O-Methyltetrangomycin), exists, detailed comparative studies on a series of its synthetic or semi-synthetic analogs are not documented in the accessible scientific literature. This absence of data precludes the creation of a detailed comparison guide with quantitative data tables, specific experimental protocols, and signaling pathway visualizations as initially requested.

This compound is a known benz[a]anthracene antibiotic belonging to the angucyclinone class, isolated from Streptomyces species.[1][2] It has demonstrated antibacterial activity against a range of Gram-positive bacteria.

General Information on this compound:

This compound is an antibiotic with a benz[a]anthracene core structure.[1] It is produced by a streptomycete and exhibits antibacterial properties.[2]

Structure-Activity Relationships of the Broader Angucyclinone Class

In the absence of specific data on this compound analogs, a review of the broader angucyclinone class of antibiotics, to which this compound belongs, can provide valuable insights for researchers. SAR studies on other angucyclinones have highlighted several key structural features that influence their biological activity.

Angucyclinones are a large family of aromatic polyketides characterized by their tetracyclic core.[3] Modifications to this core and its substituents have been shown to impact their antibacterial and cytotoxic profiles. For instance, studies on other angucyclinone derivatives have demonstrated that alterations in the sugar moieties, the aromatic core, and side chains can significantly affect their minimum inhibitory concentrations (MIC) against various bacterial strains.[4] One study on new quinone derivatives, a related class of compounds, identified specific structural requirements for high antibacterial activity and defined parameters that modulate their antibacterial profiles.[5]

The exploration of different functional groups attached to the core structure of these antibiotics is a common strategy to understand and optimize their activity.[5] For example, the nature, number, and linkage of sugar residues attached to the angucyclinone scaffold are often critical for their biological function.

General Experimental Workflow for SAR Studies

For researchers interested in pursuing SAR studies on novel antibiotic analogs, a general experimental workflow can be outlined. This process typically involves chemical synthesis, biological evaluation, and data analysis to establish a relationship between the chemical structure of a compound and its biological activity.

SAR_Workflow cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase cluster_analysis Data Analysis Phase Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design & Virtual Screening Lead_Compound->Analog_Design Identify Modification Sites Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Synthesize Designed Analogs Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Ensure Purity & Structure In_vitro_Screening In vitro Screening (e.g., MIC assays) Purification_Characterization->In_vitro_Screening Test Biological Activity Cytotoxicity_Assays Cytotoxicity Assays In_vitro_Screening->Cytotoxicity_Assays Assess Toxicity Mechanism_of_Action Mechanism of Action Studies In_vitro_Screening->Mechanism_of_Action Elucidate How it Works Data_Collection Data Collection & Tabulation In_vitro_Screening->Data_Collection Cytotoxicity_Assays->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Relate Structure to Activity Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Promising Candidates Lead_Optimization->Analog_Design Design New Analogs

A generalized workflow for structure-activity relationship (SAR) studies.

While specific SAR data for this compound analogs remains elusive, the broader knowledge of the angucyclinone class and established methodologies for SAR studies provide a solid foundation for future research in this area. The development of novel analogs of this compound could be a promising avenue for the discovery of new antibacterial agents.

References

Head-to-head comparison of MM 47755 and rabelomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of microbial-derived bioactive compounds, the angucycline antibiotics MM 47755 and rabelomycin, both produced by Streptomyces species, represent intriguing molecules with distinct biological activities. This guide provides a comprehensive, data-driven comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

FeatureThis compound (8-O-Methyltetrangomycin)Rabelomycin
Primary Activity Antibacterial, AntifungalAntibacterial, Anti-inflammatory
Antibacterial Spectrum Gram-positive bacteriaGram-positive bacteria[1]
Mechanism of Action General antibacterial and antifungalInhibition of inducible nitric oxide synthase (iNOS)[1]

Quantitative Performance Data

A direct comparison of the antibacterial potency of this compound and rabelomycin is challenging due to the limited availability of head-to-head studies. However, data on their individual activities against specific microorganisms and enzymes have been reported.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus Smith12.5
Staphylococcus aureus MS9610 (multi-resistant)12.5
Micrococcus luteus PCI 100125
Bacillus subtilis NRRLB-55812.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: iNOS Inhibitory Activity of Rabelomycin

ParameterValue
IC50 (iNOS) 63.9 μM

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Action and Signaling Pathways

The primary reported mechanism of action for rabelomycin is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. In contrast, the mechanism of this compound is more broadly defined as antibacterial and antifungal, with specific molecular targets yet to be fully elucidated.

Rabelomycin and the iNOS Signaling Pathway

Rabelomycin's inhibitory effect on iNOS places it as a potential modulator of inflammatory signaling pathways. iNOS is a critical enzyme in the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. The overexpression of iNOS is associated with inflammatory diseases.

The induction of iNOS expression is primarily regulated by the transcription factor NF-κB. Rabelomycin's inhibition of iNOS activity suggests a potential downstream modulation of the inflammatory cascade.

iNOS_Pathway cluster_activation iNOS Induction cluster_inhibition iNOS Activity and Inhibition cluster_effects Downstream Effects LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline L_Arginine->NO_Citrulline catalyzed by iNOS Inflammation Inflammation NO_Citrulline->Inflammation mediates Rabelomycin Rabelomycin Rabelomycin->iNOS_protein inhibits

Rabelomycin's inhibition of the iNOS pathway.
This compound: Awaiting Mechanistic Elucidation

The precise molecular targets and signaling pathways affected by this compound remain an active area of research. Its structural similarity to other angucycline antibiotics suggests potential interference with essential bacterial processes such as DNA replication, RNA synthesis, or cell wall biosynthesis. Further investigation is required to delineate its specific mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and rabelomycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the antibacterial susceptibility of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of antibiotic dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized bacterial inoculum inoculum->dispense incubate Incubate at 37°C for 16-20 hours dispense->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic

Workflow for MIC determination via broth microdilution.

Protocol Details:

  • Preparation of Antibiotic Stock Solution: Dissolve the test compound (this compound or rabelomycin) in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension from an overnight culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

iNOS Inhibition Assay

The inhibitory activity of a compound against iNOS can be measured by quantifying the production of nitric oxide (NO) or its stable end-products, nitrite and nitrate.

1. Griess Assay for Nitrite Determination

This colorimetric assay is a common method for measuring nitrite concentration in cell culture supernatants.

Protocol Details:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce iNOS expression.

  • Treatment: Concurrently with stimulation, treat the cells with various concentrations of the test compound (rabelomycin).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

2. L-Citrulline Conversion Assay

This radioactive assay directly measures the enzymatic activity of iNOS by quantifying the conversion of L-arginine to L-citrulline.

Protocol Details:

  • Enzyme Source: Use purified iNOS enzyme or a cell lysate containing iNOS.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, [³H]L-arginine as a substrate, and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).

  • Inhibition: Add various concentrations of the test compound (rabelomycin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Separation: Separate the radiolabeled L-citrulline from the unreacted [³H]L-arginine using ion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]L-citrulline produced using a scintillation counter.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Conclusion

This compound and rabelomycin, while both belonging to the angucycline class of antibiotics, exhibit distinct primary biological activities. This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria. Rabelomycin, on the other hand, is characterized by its ability to inhibit iNOS, suggesting a potential role in modulating inflammatory responses.

The lack of direct comparative studies on their antibacterial efficacy highlights a gap in the current understanding of these compounds. Future research should focus on head-to-head comparisons of their antibacterial spectra and a deeper elucidation of the molecular mechanisms underlying the biological activities of this compound. Such studies will be crucial for guiding their potential development as therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for MM 47755

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the proper handling and disposal of MM 47755, also known as 6-Deoxy-8-O-methylrabelomycin or (-)-8-O-Methyltetrangomycin. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Compound Identification and Properties

This compound is an anthraquinone compound with antibiotic and antiparasitic activities[1]. A summary of its key identifiers and physical/chemical properties is provided below.

PropertyValue
Chemical Name 3R,4-dihydro-3-hydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione
Synonyms 6-Deoxy-8-O-methylrabelomycin, (-)-8-O-Methyltetrangomycin
CAS Number 117620-87-8
Molecular Formula C₂₀H₁₆O₅[1][2]
Molecular Weight 336.3 g/mol [1][2]
Appearance A solid[1]
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml)[1]Methanol: Slightly soluble (0.1-1 mg/ml)[1]
Hazard Statements Harmful if swallowed or in contact with skin (H302+H312). Causes serious eye irritation (H319). Very toxic to aquatic life with long lasting effects (H410).[3]
Storage Store in accordance with information listed on the product insert.[3]

Experimental Protocols: Disposal Procedures

Proper disposal of this compound is crucial due to its hazardous properties. The following step-by-step guide outlines the recommended disposal protocol.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection before handling the compound[3].

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed container for chemical waste.

  • Do not dispose of this compound with household garbage[3].

  • Do not allow the product to reach the sewage system[3].

3. Spill Management:

  • In case of a spill, evacuate personnel to a safe area[2].

  • Prevent further leakage or spillage if it is safe to do so[2].

  • Keep the product away from drains and water courses to avoid environmental contamination[2].

  • Absorb spills with an inert, liquid-binding material such as diatomite or universal binders[2].

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[2].

  • Collect all contaminated materials in a suitable, closed container for disposal[2][4].

4. Contaminated Packaging:

  • Uncleaned packaging should be treated as hazardous waste.

  • Disposal of contaminated packaging must be conducted in accordance with official federal, state, and local regulations[2][3].

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed waste disposal company.

  • Adhere to all prevailing country, federal, state, and local regulations for chemical waste disposal[2].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

MM47755_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_containment Containment cluster_disposal Final Disposal A Start: Need to dispose of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Unused/Expired This compound C->D E Contaminated Materials (e.g., labware, PPE) C->E F Spill Cleanup Material C->F G Place in a Labeled, Sealed Hazardous Waste Container D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J End: Proper Disposal Completed I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.